ALX 40-4C Trifluoroacetate
Description
Properties
Molecular Formula |
C58H114F3N37O12 |
|---|---|
Molecular Weight |
1578.8 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C56H113N37O10.C2HF3O2/c1-29(94)85-31(12-3-21-77-49(60)61)40(96)87-33(14-5-23-79-51(64)65)42(98)89-35(16-7-25-81-53(68)69)44(100)91-37(18-9-27-83-55(72)73)46(102)93-38(19-10-28-84-56(74)75)47(103)92-36(17-8-26-82-54(70)71)45(101)90-34(15-6-24-80-52(66)67)43(99)88-32(13-4-22-78-50(62)63)41(97)86-30(39(57)95)11-2-20-76-48(58)59;3-2(4,5)1(6)7/h30-38H,2-28H2,1H3,(H2,57,95)(H,85,94)(H,86,97)(H,87,96)(H,88,99)(H,89,98)(H,90,101)(H,91,100)(H,92,103)(H,93,102)(H4,58,59,76)(H4,60,61,77)(H4,62,63,78)(H4,64,65,79)(H4,66,67,80)(H4,68,69,81)(H4,70,71,82)(H4,72,73,83)(H4,74,75,84);(H,6,7)/t30-,31-,32-,33-,34-,35-,36-,37-,38-;/m1./s1 |
InChI Key |
STEYCYYSAJDKSK-XZBLODPISA-N |
Isomeric SMILES |
CC(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N.C(=O)(C(F)(F)F)O |
sequence |
One Letter Code: Ac-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-NH2 |
Origin of Product |
United States |
Foundational & Exploratory
ALX 40-4C Trifluoroacetate: A Technical Guide to its Dual Antagonistic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALX 40-4C trifluoroacetate (B77799) is a synthetic nona-D-arginine amide peptide that functions as a potent and competitive antagonist of two distinct G protein-coupled receptors (GPCRs): the C-X-C chemokine receptor type 4 (CXCR4) and the apelin receptor (APJ).[1][2][3][4] Its primary mechanism of action involves direct binding to these receptors, thereby blocking the interaction of their endogenous ligands—stromal cell-derived factor-1 (SDF-1/CXCL12) for CXCR4 and apelin for APJ.[2][5] This antagonism abrogates the downstream signaling pathways responsible for a variety of cellular processes, including cell migration, proliferation, and survival. Notably, its ability to inhibit CXCR4 has been extensively studied in the context of HIV-1 entry, as CXCR4 serves as a major co-receptor for X4-tropic strains of the virus.[5] This guide provides an in-depth overview of the mechanism of action of ALX 40-4C, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling cascades and experimental workflows.
Quantitative Data Summary
The biological activity of ALX 40-4C trifluoroacetate has been characterized through various in vitro assays, yielding key quantitative parameters that define its potency and efficacy as a dual receptor antagonist.
| Target Receptor | Ligand | Assay Type | Parameter | Value | Cell Line/System | Reference |
| CXCR4 | SDF-1 (CXCL12) | Competitive Binding | Kᵢ | 1 µM | Not Specified | [2] |
| CXCR4 | SDF-1 (CXCL12) | Calcium Mobilization | IC₅₀ | ~20 nM | Peripheral Blood Lymphocytes (PBLs) | [2] |
| APJ | Apelin-13 | Competitive Binding | IC₅₀ | 2.9 µM | HEK293 cells expressing APJ | [2] |
| Virus Strain | Assay Type | Parameter | Value | Reference |
| HIV-1 NL4-3, NC10 | Anti-HIV-1 Activity | EC₅₀ | 0.34 ± 0.04 µg/mL, 0.37 ± 0.01 µg/mL | [6] |
| HIV-1 HXB2, HC43 | Anti-HIV-1 Activity | EC₅₀ | 0.18 ± 0.11 µg/mL, 0.06 ± 0.02 µg/mL | [6] |
| IIIB isolate | HIV-1 gp120/APJ-mediated cell fusion | IC₅₀ | 3.41 µM | [6] |
| 89.6 isolate | HIV-1 gp120/APJ-mediated cell fusion | IC₅₀ | 3.1 µM | [6] |
| General | Cytotoxicity | CC₅₀ | 21 µg/mL | [6] |
Core Mechanism of Action
ALX 40-4C functions as a competitive antagonist at both the CXCR4 and APJ receptors. Its highly cationic nature, conferred by the nine D-arginine residues, is crucial for its interaction with the negatively charged extracellular domains of these receptors.
CXCR4 Antagonism
The primary mechanism of ALX 40-4C on CXCR4 involves its direct binding to the receptor, which sterically hinders the binding of the natural ligand, CXCL12, as well as the HIV-1 envelope glycoprotein (B1211001) gp120.[5] Specifically, ALX 40-4C interacts with the second extracellular loop (ECL2) of CXCR4, a critical region for both CXCL12 binding and HIV-1 co-receptor function.[5] By occupying this site, ALX 40-4C prevents the necessary conformational changes in CXCR4 that are required to initiate downstream signaling and viral fusion.[5]
The binding of CXCL12 to CXCR4 typically activates Gαi-protein coupling, leading to the activation of multiple intracellular signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and phospholipase C (PLC) pathways, which result in calcium mobilization and the activation of mitogen-activated protein kinases (MAPKs).[1][7][8] These pathways are integral to cell migration, proliferation, and survival. ALX 40-4C's competitive inhibition of CXCL12 binding effectively blocks these downstream effects.[2]
APJ Antagonism
In addition to its well-characterized effects on CXCR4, ALX 40-4C also acts as an antagonist of the APJ receptor.[2][5] The endogenous ligand for APJ is apelin, and the apelin/APJ system is involved in various physiological processes, including cardiovascular regulation and angiogenesis.[9] Similar to its action on CXCR4, ALX 40-4C competitively inhibits the binding of apelin to the APJ receptor.[2]
Apelin binding to APJ can activate both Gαi and Gαq proteins, leading to the inhibition of adenylyl cyclase and the activation of PLC, PI3K, and nitric oxide synthase (NOS) pathways.[10][11] By blocking apelin binding, ALX 40-4C can modulate these signaling cascades. This off-target activity should be taken into consideration when interpreting experimental results involving ALX 40-4C.[5]
Signaling Pathway Diagrams
Experimental Protocols
Competitive Binding Assay (Flow Cytometry-Based)
This assay quantifies the ability of ALX 40-4C to compete with a fluorescently labeled ligand for binding to CXCR4 expressed on the surface of living cells.[12]
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescently-labeled CXCL12 (e.g., CXCL12-AF647)
-
This compound
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest CXCR4-expressing cells and wash them with Assay Buffer. Resuspend the cells in Assay Buffer to a concentration of 2 x 10^6 cells/mL.
-
Compound Dilution: Prepare a serial dilution of ALX 40-4C in Assay Buffer to achieve a range of concentrations for testing.
-
Assay Setup: Add 50 µL of the cell suspension to each well of a 96-well plate. Add 50 µL of the serially diluted ALX 40-4C or vehicle control to the respective wells.
-
Incubation with Competitor: Incubate the plate for 15 minutes at room temperature, protected from light.
-
Addition of Labeled Ligand: Add 50 µL of fluorescently-labeled CXCL12 solution to all wells. The final concentration of the labeled ligand should be at or below its Kd for CXCR4.
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Centrifuge the plate at 300 x g for 3 minutes. Aspirate the supernatant and resuspend the cells in 200 µL of ice-cold Wash Buffer. Repeat the wash step.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
Data Analysis: The reduction in fluorescence signal in the presence of ALX 40-4C indicates displacement of the labeled ligand. Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the concentration of ALX 40-4C and fitting the data to a dose-response curve.[3]
Calcium Mobilization Assay
This functional assay measures the ability of ALX 40-4C to inhibit the increase in intracellular calcium concentration induced by the binding of CXCL12 to CXCR4.[5]
Materials:
-
CXCR4-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer
-
CXCL12
-
This compound
-
96-well black-walled, clear-bottom plate
-
Fluorometric imaging plate reader (FLIPR) or equivalent instrument
Procedure:
-
Cell Plating: Seed CXCR4-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions, typically involving a 30-60 minute incubation at 37°C.[5]
-
Washing: Wash the cells to remove excess extracellular dye.[5]
-
Pre-treatment with Antagonist: Add various concentrations of ALX 40-4C to the wells and incubate for a defined period (e.g., 15-30 minutes).[5]
-
Baseline Reading: Establish a baseline fluorescence reading for 10-20 seconds using the plate reader.[5]
-
Agonist Stimulation: Add a pre-determined concentration of CXCL12 to stimulate the cells.
-
Fluorescence Measurement: Immediately record the change in fluorescence intensity over time (typically 1-3 minutes).[5]
-
Data Analysis: The inhibition of the calcium flux by ALX 40-4C is used to determine its IC₅₀ value.
HIV-1 Entry Assay
This assay assesses the ability of ALX 40-4C to inhibit the entry of X4-tropic HIV-1 strains into target cells.
Materials:
-
Target cells expressing CD4 and CXCR4 (e.g., MT-2 cells)
-
X4-tropic HIV-1 virus stock
-
This compound
-
Cell culture medium
-
p24 antigen ELISA kit
Procedure:
-
Cell Plating: Plate target cells in a suitable multi-well plate.
-
Pre-treatment: Pre-incubate the cells with various concentrations of ALX 40-4C for a short period.
-
Infection: Add the X4-tropic HIV-1 virus stock to the wells.
-
Incubation: Incubate the infected cells for a period sufficient to allow for viral replication (typically several days).
-
Quantification of Infection: Collect the cell culture supernatant and quantify the amount of HIV-1 p24 antigen using an ELISA kit.
-
Data Analysis: The reduction in p24 antigen levels in the presence of ALX 40-4C is indicative of the inhibition of viral entry. Calculate the EC₅₀ value from the dose-response curve.
Conclusion
This compound is a valuable research tool characterized by its dual antagonism of the CXCR4 and APJ receptors. Its mechanism of action is centered on competitive binding to these receptors, leading to the blockade of their respective downstream signaling pathways. This inhibitory action has significant implications for studies in virology, particularly HIV-1 research, as well as in cancer biology and cardiovascular research. The experimental protocols and data presented in this guide provide a comprehensive foundation for researchers to effectively utilize ALX 40-4C in their investigations of CXCR4 and APJ receptor function and to explore its potential as a therapeutic lead compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. cusabio.com [cusabio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ALX 40-4C Trifluoroacetate in HIV-1 Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ALX 40-4C trifluoroacetate (B77799), a pioneering CXCR4 antagonist, and its role in the inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) replication. ALX 40-4C, a synthetic peptide, functions as a potent and specific entry inhibitor, targeting the C-X-C chemokine receptor type 4 (CXCR4), a critical co-receptor for T-cell tropic (X4) strains of HIV-1. This document details the mechanism of action, summarizes in vitro efficacy and cytotoxicity data, provides detailed experimental protocols for its evaluation, and visualizes key biological pathways and experimental workflows. Although its clinical development for HIV-1 was not pursued to late stages, the study of ALX 40-4C has been instrumental in validating the concept of co-receptor inhibition as a viable antiretroviral strategy.
Introduction
The entry of HIV-1 into host cells is a complex process initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of target cells, such as T-helper lymphocytes and macrophages.[1] This initial interaction triggers conformational changes in gp120, unmasking a binding site for a co-receptor, which is typically either CCR5 or CXCR4.[1] While CCR5-tropic (R5) viruses are more common in early-stage infection, CXCR4-tropic (X4) strains often emerge in later stages and are associated with a more rapid disease progression.[2] ALX 40-4C was among the first CXCR4 inhibitors to be evaluated in human clinical trials for anti-HIV-1 therapy.[1][3] This guide explores the fundamental aspects of ALX 40-4C's anti-HIV-1 activity.
Mechanism of Action
The principal mechanism by which ALX 40-4C inhibits HIV-1 replication is through competitive antagonism of the CXCR4 co-receptor.[1] As a small peptide antagonist, ALX 40-4C directly binds to the second extracellular loop of the CXCR4 receptor.[1][4] This binding sterically hinders the interaction between the V3 loop of the viral gp120 and the host cell co-receptor, a crucial step for viral fusion and subsequent entry into the cell.[4] By blocking this interaction, ALX 40-4C effectively halts the viral lifecycle at an early and critical stage.[1]
Beyond its role in HIV-1 entry, the CXCR4 receptor is the natural ligand for stromal cell-derived factor-1 (SDF-1 or CXCL12), a chemokine that plays a vital role in cellular trafficking, proliferation, and survival.[5] ALX 40-4C also inhibits the binding of SDF-1 to CXCR4, thereby disrupting downstream signaling pathways.[5][6]
Data Presentation
The following tables summarize the in vitro efficacy and cytotoxicity of ALX 40-4C against various strains of HIV-1.
| Table 1: In Vitro Anti-HIV-1 Efficacy of ALX 40-4C | | :--- | :--- | | HIV-1 Strain | EC50 (µg/mL) | | HIV-1 NL4-3 | 0.34 ± 0.04 | | HIV-1 NC10 | 0.37 ± 0.01 | | HIV-1 HXB2 | 0.18 ± 0.11 | | HIV-1 HC43 | 0.06 ± 0.02 | | HIV-1 NL4-3 env | 0.38 ± 0.01 | | HIV-1 NC10 env | 0.40 ± 0.0 | | HIV-1 HXB2 env | 1.34 ± 0.06 | | HIV-1 HC43 env | 1.02 ± 0.29 |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. Data compiled from MedchemExpress.[7]
| Table 2: Cytotoxicity of ALX 40-4C | | :--- | :--- | | Parameter | Concentration (µg/mL) | | CC50 (50% cytotoxic concentration) | 21 |
CC50 is the concentration of the drug that causes a 50% reduction in cell viability. Data compiled from MedchemExpress.[7]
| Table 3: Inhibitory Activity against Chemokine Receptor Binding | | :--- | :--- | | Target | Inhibitory Constant (Ki) / IC50 | | SDF-1 binding to CXCR4 | Ki: 1 µM | | APJ receptor | IC50: 2.9 µM |
Ki is the inhibition constant, and IC50 is the half-maximal inhibitory concentration. Data compiled from MedchemExpress and Benchchem.[5][7]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of ALX 40-4C.
Multi-Round HIV-1 Replication Inhibition Assay
This protocol is designed to assess the ability of ALX 40-4C to inhibit the replication of X4-tropic HIV-1 strains over multiple rounds of infection in a susceptible T-cell line.
Materials:
-
Susceptible T-cell line (e.g., MT-2, Jurkat)
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]
-
X4-tropic HIV-1 strain (e.g., NL4-3, HXB2)
-
ALX 40-4C trifluoroacetate
-
96-well cell culture plates
-
HIV-1 p24 antigen ELISA kit
Procedure:
-
Cell Seeding: Seed the T-cell line in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Preparation: Perform serial dilutions of ALX 40-4C in culture medium to achieve final concentrations ranging from approximately 0.01 µg/mL to 10 µg/mL.[1]
-
Treatment: Add 50 µL of each drug dilution to the appropriate wells in triplicate. Include wells with medium only as a no-drug control.
-
Infection: Add 50 µL of diluted HIV-1 virus stock to each well (except for the uninfected control wells). The final volume in each well should be 200 µL.[1]
-
Incubation: Incubate the plate for 4-7 days at 37°C in a 5% CO2 incubator.[1]
-
Supernatant Harvest: After the incubation period, carefully collect 100 µL of the culture supernatant from each well. To inactivate the virus, add Triton X-100 to a final concentration of 0.5%.[1]
-
p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.[1]
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each drug concentration relative to the no-drug control. Determine the 50% effective concentration (EC50) from the dose-response curve.
Single-Round HIV-1 Entry Assay
This assay measures the inhibition of a single round of viral entry using a genetically engineered cell line that expresses luciferase upon successful HIV-1 infection.
Materials:
-
HeLa-derived indicator cell line (e.g., TZM-bl) harboring integrated luciferase and lacZ reporter genes under the transcriptional control of the HIV-1 LTR.
-
Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]
-
HIV-1 virus stock
-
This compound
-
DEAE-dextran
-
Commercial luciferase assay system
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate.
-
Compound and Virus Preparation: Prepare serial dilutions of ALX 40-4C. Mix the compound dilutions with the HIV-1 virus stock.
-
Infection: Add 100 µL of the virus-compound mixture to the cells. Include DEAE-dextran at a final concentration of 20 µg/mL to enhance infectivity.[1]
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[1]
-
Luciferase Assay: After incubation, remove the culture medium. Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol. Read the luminescence on a microplate luminometer.[1]
-
Data Analysis: Calculate the percentage of inhibition of viral entry and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of ALX 40-4C.
Materials:
-
Cell line used in the antiviral assays
-
Culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding and Treatment: Prepare a 96-well plate with cells and serial dilutions of ALX 40-4C as described in the antiviral assays, but without adding the virus.
-
Incubation: Incubate the plate for the same duration as the corresponding antiviral assay.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well.[1]
-
Incubation: Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the no-drug control. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.[1]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of ALX 40-4C and the general workflow for its in vitro evaluation.
Caption: Mechanism of ALX 40-4C inhibition of HIV-1 entry.
Caption: General workflow for in vitro anti-HIV-1 activity assessment.
Conclusion
This compound is a historically significant compound in the development of antiretroviral therapies. As one of the first CXCR4 antagonists to be tested in humans for HIV-1, it provided crucial proof-of-concept for co-receptor inhibition as a therapeutic strategy.[3][4] While it did not advance to late-stage clinical development for HIV-1, the knowledge garnered from its study has been invaluable for the subsequent development of other CXCR4 antagonists.[4] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the study of HIV-1 entry inhibitors and the role of the CXCR4 co-receptor in viral replication.
References
ALX 40-4C Trifluoroacetate: An In-depth Technical Guide to its Antagonism of the APJ Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALX 40-4C Trifluoroacetate (B77799) is a synthetic peptide that has been identified as a dual antagonist of the C-X-C chemokine receptor type 4 (CXCR4) and the apelin receptor (APJ). While its role as a CXCR4 inhibitor in the context of HIV-1 entry is well-documented, its activity as an APJ receptor antagonist presents a valuable tool for investigating the physiological and pathophysiological roles of the apelin-APJ system. This technical guide provides a comprehensive overview of ALX 40-4C's effects on the APJ receptor, including its binding affinity, mechanism of action, and the downstream signaling consequences of its antagonistic activity. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the apelin/APJ signaling pathway.
Introduction to the Apelin/APJ System
The apelin/APJ system is a crucial signaling pathway involved in a wide array of physiological processes, including cardiovascular function, fluid homeostasis, angiogenesis, and energy metabolism.[1][2] The APJ receptor, a G protein-coupled receptor (GPCR), is activated by the endogenous peptide ligand, apelin.[3][4] The binding of apelin to the APJ receptor triggers a cascade of intracellular signaling events, primarily through the Gαi subunit, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[2] Downstream signaling pathways activated by the apelin/APJ system include the phosphatidylinositol 3-kinase (PI3K)/Akt and the extracellular signal-regulated kinase (ERK) pathways, which are involved in cell survival, proliferation, and migration.[1][5]
ALX 40-4C Trifluoroacetate as an APJ Receptor Antagonist
ALX 40-4C is a small peptide inhibitor that has been shown to act as an antagonist of the APJ receptor.[6][7] Its chemical structure is N-alpha-acetyl-nona-D-arginine amide.[8] The trifluoroacetate salt is the common commercially available form.[9][10]
Quantitative Data
The antagonistic potency of this compound at the APJ receptor has been quantified in various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 2.9 µM | Cells expressing APJ receptor | [6][11] |
| Ki (for CXCR4) | 1 µM | Cells expressing CXCR4 | [6] |
Note: While the primary focus of this guide is the APJ receptor, the binding affinity for CXCR4 is included for a comprehensive understanding of ALX 40-4C's dual antagonism.
Mechanism of Action
ALX 40-4C competitively binds to the APJ receptor, thereby preventing the binding of the endogenous ligand, apelin.[6] This blockade of ligand binding inhibits the conformational changes in the receptor necessary for the activation of downstream signaling cascades. The antagonism of ALX 40-4C at the APJ receptor has been shown to inhibit apelin-mediated cellular processes.
Inhibition of Downstream Signaling
By blocking the activation of the APJ receptor, ALX 40-4C is expected to inhibit the following downstream signaling pathways that are typically activated by apelin:
-
Gαi-mediated signaling: Inhibition of the decrease in cAMP levels.
-
PI3K/Akt pathway: Reduction in the phosphorylation of Akt, leading to decreased cell survival and proliferation signals.
-
ERK1/2 pathway: Attenuation of ERK1/2 phosphorylation, impacting cell migration and proliferation.[5][12]
The following diagram illustrates the antagonistic action of ALX 40-4C on the APJ receptor signaling pathway.
Caption: ALX 40-4C competitively inhibits apelin binding to the APJ receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the antagonistic activity of this compound on the APJ receptor.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the IC50 of ALX 40-4C for the APJ receptor.
Materials:
-
Cells stably expressing the human APJ receptor
-
125I-Apelin-13 (radioligand)
-
Unlabeled Apelin-13 (for determining non-specific binding)
-
This compound
-
Binding Buffer: 50 mM HEPES, pH 7.4, 1 mM CaCl2, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA)
-
Wash Buffer: Cold Binding Buffer
-
96-well plates
-
Gamma counter
Procedure:
-
Cell Preparation: Harvest cells expressing the APJ receptor and resuspend in Binding Buffer to a concentration of 5 x 105 cells/100 µL.[6]
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 100 µL:
-
Incubation: Incubate the plate for 90 minutes at room temperature.[6]
-
Termination: Terminate the binding reaction by centrifugation to separate the cells from the buffer.
-
Washing: Wash the cell pellet once with 500 µL of cold Wash Buffer.[6]
-
Quantification: Determine the amount of bound radioligand by counting the gamma emissions from the cell pellets using a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of ALX 40-4C and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the radioligand binding assay.
Cell Migration Assay (Boyden Chamber Assay)
This protocol assesses the ability of ALX 40-4C to inhibit apelin-induced cell migration.
Materials:
-
Cells expressing the APJ receptor (e.g., endothelial cells)
-
Serum-free cell culture medium
-
Recombinant human Apelin-13
-
This compound stock solution
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plate
-
Calcein-AM or other suitable cell viability stain
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture APJ-expressing cells to 70-80% confluency. The day before the assay, starve the cells by culturing them in serum-free medium for 12-24 hours.[9]
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add serum-free medium containing a chemoattractant concentration of Apelin-13 (e.g., 100 ng/mL). For negative control wells, add serum-free medium without apelin.
-
In separate tubes, pre-incubate the starved cell suspension (1 x 106 cells/mL) with varying concentrations of ALX 40-4C (e.g., 0.1, 1, 10, 100 µM) for 30 minutes at 37°C. Include a vehicle control.[9]
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each transwell insert.[9]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours, depending on the cell type.[9]
-
Quantification of Migration:
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Stain the migrated cells on the lower surface of the insert with Calcein-AM.
-
Quantify the fluorescence using a fluorescence plate reader.
-
-
Data Analysis: Plot the percentage of inhibition of migration against the log of the ALX 40-4C concentration to determine the IC50 value.
Conclusion
This compound serves as a valuable research tool for investigating the physiological and pathological roles of the apelin/APJ signaling pathway. Its well-characterized antagonistic activity, coupled with the detailed experimental protocols provided in this guide, enables researchers to effectively probe the functions of this important receptor system. A thorough understanding of its dual antagonism with the CXCR4 receptor is crucial for the accurate interpretation of experimental results. Further studies utilizing ALX 40-4C will undoubtedly contribute to a deeper understanding of the therapeutic potential of targeting the apelin/APJ axis in various diseases.
References
- 1. cusabio.com [cusabio.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The Role of the Apelin/APJ System in the Regulation of Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reactivi.ro [reactivi.ro]
- 12. Apelin/APJ system in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
ALX 40-4C Trifluoroacetate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALX 40-4C Trifluoroacetate (B77799) is a synthetic, small peptide inhibitor of the C-X-C chemokine receptor type 4 (CXCR4), a critical co-receptor for X4 strains of the human immunodeficiency virus (HIV-1). It also functions as an antagonist at the apelin receptor (APJ). This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental protocols related to ALX 40-4C Trifluoroacetate. Quantitative data on its biological activity are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this important research compound.
Introduction
The chemokine receptor CXCR4 and its endogenous ligand, stromal cell-derived factor-1 (SDF-1/CXCL12), play a pivotal role in numerous physiological processes, including immune cell trafficking, hematopoiesis, and organogenesis.[1] The dysregulation of the CXCL12/CXCR4 signaling axis is implicated in various pathologies, most notably in cancer metastasis and as a major co-receptor for T-cell line-tropic (X4) strains of HIV-1, which facilitates viral entry into host T-cells.[1]
ALX 40-4C, chemically known as N-alpha-acetyl-nona-D-arginine amide acetate, was one of the pioneering CXCR4 inhibitors to be evaluated in human clinical trials for its therapeutic potential against HIV-1.[1][2] This guide delves into the technical aspects of this compound, the common salt form resulting from its synthesis and purification.[3]
Discovery and Development
ALX 40-4C was developed as a small peptide inhibitor of the CXCR4 receptor.[2] Its development led to its investigation in Phase I/II clinical trials for the treatment of HIV-1 infection.[2] These trials demonstrated that ALX 40-4C was well-tolerated in asymptomatic HIV-infected patients.[2] Although significant and consistent reductions in viral load were not observed in the broader patient population, this was partly because only a subset of the enrolled patients harbored virus types that utilize the CXCR4 co-receptor.[2]
Physicochemical Properties and Synthesis
ALX 40-4C is a synthetic oligopeptide composed of nine D-arginine residues with an N-terminal acetyl group and a C-terminal amide group, which enhance its stability and resistance to proteolytic degradation.[4] The trifluoroacetate salt is the most common form available due to the use of trifluoroacetic acid (TFA) in the purification process via reverse-phase high-performance liquid chromatography (RP-HPLC) following solid-phase peptide synthesis (SPPS).[3]
Solid-Phase Peptide Synthesis (SPPS) Workflow
A plausible method for the synthesis of ALX 40-4C is through Fmoc (9-fluorenylmethyloxycarbonyl) chemistry-based SPPS.[4]
Caption: Workflow for the solid-phase peptide synthesis of ALX 40-4C.
Mechanism of Action
ALX 40-4C functions as a competitive antagonist of the CXCR4 receptor.[1] Its primary mechanism involves direct binding to the receptor, which sterically hinders the interaction of both the natural ligand, CXCL12, and the HIV-1 envelope glycoprotein (B1211001) gp120.[1] Specifically, ALX 40-4C interacts with the second extracellular loop (ECL2) of the CXCR4 receptor.[1][2] This interaction prevents the necessary conformational changes in CXCR4 for downstream signaling and viral fusion.[1]
In addition to its well-characterized effects on CXCR4, ALX 40-4C also acts as an antagonist of the APJ receptor, a distinct G-protein coupled receptor (GPCR).[1][5]
Signaling Pathways
The binding of CXCL12 to CXCR4 initiates several downstream signaling cascades. ALX 40-4C, by blocking this initial interaction, abrogates the activation of these pathways.
Caption: Inhibition of CXCL12-CXCR4 signaling by ALX 40-4C.
Quantitative Data
The biological activity of this compound has been characterized in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Receptor Binding and Functional Inhibition
| Parameter | Value | Receptor | Comments | Reference(s) |
| Ki | 1 µM | CXCR4 | Inhibition of SDF-1 binding. | [5] |
| IC50 | 2.9 µM | APJ Receptor | Antagonistic activity. | [5][6][7] |
| IC50 | ~20 nM | CXCR4 | Inhibition of SDF-1 mediated calcium mobilization in PBLs. | [8] |
Table 2: Anti-HIV-1 Activity
| Parameter | Value (µg/mL) | HIV-1 Strain(s) | Comments | Reference(s) |
| EC50 | 0.34 ± 0.04 | HIV-1 NL4-3 | Potent anti-HIV-1 effect. | [5][9] |
| EC50 | 0.37 ± 0.01 | HIV-1 NC10 | [5][9] | |
| EC50 | 0.18 ± 0.11 | HIV-1 HXB2 | [5][9] | |
| EC50 | 0.06 ± 0.02 | HIV-1 HC43 | [5][9] | |
| CC50 | 21 | - | 50% cytotoxic concentration. | [5][9] |
Table 3: Inhibition of HIV-1 gp120/APJ-mediated Cell Fusion
| HIV-1 Isolate | IC50 (µM) | Reference(s) |
| IIIB | 3.41 | [5] |
| 89.6 | 3.1 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of ALX 40-4C.
Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a labeled ligand for binding to the target receptor.[10]
Caption: Workflow for a competitive binding assay.
Methodology:
-
Cell Preparation: Culture cells expressing the receptor of interest (e.g., CXCR4) and wash with an appropriate assay buffer.[4]
-
Compound Preparation: Prepare serial dilutions of ALX 40-4C.[4]
-
Ligand Binding: In a 96-well plate, incubate the cells with increasing concentrations of ALX 40-4C in the presence of a single concentration of a labeled ligand (e.g., 125I-Apelin-13 for the APJ receptor).[5] Nonspecific binding is determined in the presence of a high concentration of unlabeled ligand.[5]
-
Incubation and Detection: After incubation, separate bound from free ligand and quantify the amount of bound labeled ligand.
-
Data Analysis: Plot the percentage of inhibition against the concentration of ALX 40-4C and fit the data to a dose-response curve to determine the IC50 value.[4]
Cell Migration (Chemotaxis) Assay
This assay assesses the ability of ALX 40-4C to inhibit cell migration towards a chemoattractant like CXCL12.[1]
Methodology:
-
Cell Preparation: Starve CXCR4-expressing cells in a serum-free medium.[11]
-
Assay Setup: Place a chemoattractant (e.g., CXCL12) in the lower chamber of a Transwell plate.[1][11] Pre-incubate the cells with varying concentrations of ALX 40-4C.[11] Add the cell suspension to the upper chamber of the Transwell insert.[1][11]
-
Incubation: Incubate the plate to allow for cell migration through the porous membrane.[1][11]
-
Quantification: Quantify the number of cells that have migrated to the lower chamber.[1]
-
Data Analysis: Plot the number of migrated cells against the inhibitor concentration to determine the IC50 for migration inhibition.[12]
Calcium Mobilization Assay
This assay measures the inhibition of CXCL12-induced intracellular calcium release in the presence of ALX 40-4C.[1]
Methodology:
-
Cell Loading: Load cells with a calcium-sensitive fluorescent dye.[1]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of ALX 40-4C.[1]
-
Stimulation: Establish a baseline fluorescence reading, then stimulate the cells with CXCL12 to induce calcium influx.[1]
-
Detection: Continuously measure the fluorescence intensity to monitor changes in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence intensity for each condition and calculate the percentage of inhibition of the calcium response by ALX 40-4C to determine the IC50 value.[10]
Conclusion
This compound is a well-characterized, potent peptide antagonist of the CXCR4 receptor and also demonstrates activity at the APJ receptor.[1][5] Its ability to inhibit the binding of CXCL12 and block HIV-1 entry has made it a valuable tool for research in virology, immunology, and oncology. This technical guide has provided a comprehensive overview of its discovery, mechanism of action, quantitative biological data, and detailed experimental protocols to aid researchers in their investigation of this compound and the signaling pathways it modulates.
References
- 1. benchchem.com [benchchem.com]
- 2. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mybiosource.com [mybiosource.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. researchgate.net [researchgate.net]
- 9. reactivi.ro [reactivi.ro]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Chemical structure and properties of ALX 40-4C Trifluoroacetate.
An In-depth Analysis of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Potent CXCR4 and APJ Receptor Antagonist.
This technical guide provides a comprehensive overview of ALX 40-4C Trifluoroacetate (B77799), a synthetic peptide that has garnered significant attention for its potent inhibitory activity against the CXCR4 receptor, a key co-receptor for T-tropic (X4) strains of HIV-1.[1] Furthermore, ALX 40-4C has been identified as an antagonist of the APJ receptor, a G protein-coupled receptor implicated in cardiovascular regulation and other physiological functions.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's chemical and physical properties, mechanism of action, and relevant experimental protocols.
Chemical Structure and Physicochemical Properties
ALX 40-4C is a synthetic oligopeptide, chemically defined as N-alpha-acetyl-nona-D-arginine amide.[3][4] The structure consists of nine D-isomers of arginine, featuring an acetyl group at the N-terminus and an amide group at the C-terminus, modifications that enhance its stability and resistance to proteolytic degradation.[3] Due to its synthesis and purification via solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC), ALX 40-4C is most commonly available as a trifluoroacetate salt.[1] The trifluoroacetic acid used in the purification process forms a salt with the basic residues of the peptide.[1]
The presence of the trifluoroacetate counter-ion contributes to a higher molecular weight for the salt form compared to the free base, a critical consideration when preparing solutions of a specific molarity.[1]
Table 1: Chemical and Physical Properties of ALX 40-4C and its Trifluoroacetate Salt
| Property | ALX 40-4C Trifluoroacetate Salt | ALX 40-4C Free Base | References |
| Molecular Formula | C58H114F3N37O12 | C56H113N37O10 | [2][5][6][7] |
| Molecular Weight | 1578.76 g/mol | 1464.74 g/mol | [2][6][8] |
| Formulation | Lyophilized powder | - | [8] |
| Solubility | Soluble in sterile water (up to 50 mg/mL) and DMSO. Sonication may be required for dissolution in water. | Soluble in DMSO. | [6][8][9] |
| Storage (Powder) | Store at -20°C for up to 3 years. Keep desiccated. | Stability may vary compared to the salt form. | [1][6][8] |
| Storage (Stock Solution) | Store in aliquots at -20°C for up to 1 month or -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | Store at -80°C for up to 1 year or -20°C for up to 1 month. | [6][8] |
Biological Activity and Mechanism of Action
ALX 40-4C functions as a potent and selective antagonist of the CXCR4 and APJ receptors.[1] Its primary mechanism of action involves direct binding to the second extracellular loop (ECL2) of the CXCR4 receptor.[4][10][11][12] This interaction sterically hinders the binding of the natural ligand, CXCL12 (also known as SDF-1), and the HIV-1 envelope glycoprotein (B1211001) gp120.[4] By blocking the conformational changes in CXCR4 necessary for downstream signaling and viral fusion, ALX 40-4C effectively abrogates cellular responses such as cell migration, proliferation, and survival, and inhibits the entry of X4-tropic HIV-1 strains into host cells.[1][4]
In addition to its well-characterized effects on CXCR4, ALX 40-4C also acts as an antagonist of the APJ receptor.[4][10] This off-target activity should be taken into consideration when interpreting experimental results.[4]
Table 2: In Vitro Biological Activity of this compound
| Parameter | Value | Target/Virus Strain | References |
| CXCR4 Binding Affinity (Ki) | 1 µM | Inhibition of SDF-1 binding | [8][10] |
| APJ Receptor Antagonism (IC50) | 2.9 µM | [2][4][5][8][10] | |
| Anti-HIV-1 EC50 | 0.34 ± 0.04 µg/mL | HIV-1 NL4-3 | [9][10] |
| 0.37 ± 0.01 µg/mL | HIV-1 NC10 | [9][10] | |
| 0.18 ± 0.11 µg/mL | HIV-1 HXB2 | [9][10] | |
| 0.06 ± 0.02 µg/mL | HIV-1 HC43 | [9][10] | |
| Anti-HIV-1 (env-recombinant) EC50 | 0.38 ± 0.01 µg/mL | HIV-1 NL4-3 env | [10] |
| 0.40 ± 0.0 µg/mL | HIV-1 NC10 | [10] | |
| 1.34 ± 0.06 µg/mL | HIV-1 HXB2 env | [10] | |
| 1.02 ± 0.29 µg/mL | HIV-1 HC43 | [10] | |
| HIV-1 gp120/APJ-mediated cell fusion IC50 | 3.41 µM | IIIB isolate | [10] |
| 3.1 µM | 89.6 isolate | [10] | |
| Cytotoxicity (CC50) | 21 µg/mL | [10] |
Signaling Pathways and Experimental Workflows
The inhibitory action of ALX 40-4C on the CXCR4 signaling pathway prevents the downstream effects mediated by the binding of its natural ligand, CXCL12.
References
- 1. benchchem.com [benchchem.com]
- 2. mybiosource.com [mybiosource.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. reactivi.ro [reactivi.ro]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Interaction of ALX40-4C Trifluoroacetate with the CXCR4 Extracellular Loop
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular interaction between ALX40-4C trifluoroacetate (B77799), a pioneering peptide-based antagonist, and the C-X-C chemokine receptor type 4 (CXCR4). ALX40-4C, chemically identified as N-alpha-acetyl-nona-D-arginine amide acetate, has been instrumental in validating CXCR4 as a therapeutic target, particularly in the context of HIV-1 entry and cancer metastasis.[1][2] This document details the mechanism of action, summarizes key quantitative data, outlines detailed experimental protocols for studying the interaction, and provides visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action
ALX40-4C functions as a competitive antagonist of the CXCR4 receptor.[1] Its primary mechanism involves direct binding to the receptor, which sterically hinders the interaction of both the endogenous ligand, CXCL12 (also known as SDF-1), and the HIV-1 envelope glycoprotein (B1211001) gp120.[1]
Molecular Interaction with CXCR4
ALX40-4C specifically interacts with the second extracellular loop (ECL2) of the CXCR4 receptor.[1][2][3][4][5][6][7][8][9][10] This interaction is critical as the ECL2, in conjunction with the N-terminus and other extracellular loops, constitutes the binding pocket for both CXCL12 and the V3 loop of HIV-1 gp120.[1][11][12][13] By occupying this pivotal site, ALX40-4C effectively blocks the necessary conformational changes in CXCR4 that are required for downstream signaling and viral fusion.[1] It is also worth noting that ALX40-4C has been identified as an antagonist of the APJ receptor, a distinct GPCR, which should be considered when interpreting experimental data.[1][3][5][7][14][15][16][17][18]
Quantitative Data Summary
The binding affinity and functional inhibition of ALX40-4C have been determined through various in vitro assays. The following tables provide a structured summary of the key quantitative parameters.
Table 1: Binding Affinity and Functional Inhibition of ALX40-4C
| Target Receptor | Ligand/Process Inhibited | Assay Type | Parameter | Value | Cell System/Comments |
| CXCR4 | SDF-1 (CXCL12) Binding | Competitive Binding | Kᵢ | 1 µM | Inhibition of SDF-1 binding.[3][5][7][9][14][15] |
| CXCR4 | SDF-1-mediated Calcium Mobilization | Calcium Mobilization | IC₅₀ | ~20 nM | Measured in Peripheral Blood Lymphocytes (PBLs).[9][14][19] |
| APJ Receptor | Apelin-13 Binding | Competitive Binding | IC₅₀ | 2.9 µM | Off-target activity.[1][3][5][7][14][15][16][18] |
Table 2: Anti-HIV-1 Activity of ALX40-4C
| HIV-1 Strain Type | Parameter | Value | Comments |
| X4-tropic (e.g., NL4-3, HXB2) | EC₅₀ | 0.06 - 0.37 µg/mL | Effective concentration for 50% inhibition of viral replication.[3][5][7][15] |
| - | CC₅₀ | 21 µg/mL | 50% cytotoxic concentration.[3][5][7][15] |
Signaling Pathways and Inhibition
The binding of CXCL12 to CXCR4 activates a cascade of intracellular signaling events that are crucial for cell migration, proliferation, and survival. ALX40-4C abrogates these pathways by preventing the initial ligand-receptor interaction.
Key Experimental Protocols
This section provides detailed methodologies for essential assays used to characterize the interaction of ALX40-4C with CXCR4.
CXCR4 Competitive Binding Assay (Flow Cytometry-Based)
This assay quantifies the ability of ALX40-4C to compete with a fluorescently labeled ligand for binding to CXCR4 on living cells.[1][4][7]
Objective: To determine the IC₅₀ value of ALX40-4C for CXCR4 binding.
Materials:
-
Jurkat cells (endogenously expressing CXCR4) or another suitable CXCR4-expressing cell line.[4]
-
Assay Buffer (e.g., PBS with 0.1% BSA).[7]
-
Fluorescently labeled CXCL12 (e.g., CXCL12-AF647).[4]
-
ALX40-4C serial dilutions.
-
Flow cytometer.
Protocol:
-
Cell Preparation: Culture and harvest Jurkat cells. Wash the cells twice with ice-cold Assay Buffer and resuspend to a final concentration of 2 x 10⁶ cells/mL.[7]
-
Compound Preparation: Prepare a 2X serial dilution of ALX40-4C in Assay Buffer in a separate 96-well plate.[7]
-
Assay Plate Setup: Add 50 µL of the cell suspension to each well of a 96-well plate.[7]
-
Add 50 µL of the 2X ALX40-4C serial dilutions or vehicle control to the respective wells.[7]
-
Incubate for 30 minutes at 4°C.[7]
-
Competitive Binding: Add 50 µL of a working solution of fluorescently labeled CXCL12 to all wells.[7]
-
Incubate for 1-2 hours at 4°C, protected from light.
-
Washing: Wash the cells three times with ice-cold Assay Buffer to remove unbound ligand.[7]
-
Data Acquisition: Resuspend the cells in 200 µL of Assay Buffer and acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI).[1][7]
-
Data Analysis: Plot the normalized MFI against the logarithm of the ALX40-4C concentration and fit a dose-response curve to calculate the IC₅₀ value.[1][7]
Calcium Mobilization Assay
This functional assay measures the ability of ALX40-4C to block the increase in intracellular calcium concentration induced by CXCL12 activation of CXCR4.[1][6][14][20]
Objective: To determine the potency of ALX40-4C in blocking CXCR4 signal transduction.
Materials:
-
Human Peripheral Blood Lymphocytes (PBLs) or a CXCR4-expressing cell line.[1][6][14]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM, Fura-2 AM).[1][6]
-
Recombinant human CXCL12.[1]
-
ALX40-4C.
-
Fluorometric imaging plate reader (FLIPR) or flow cytometer equipped for kinetic reads.[1]
Protocol:
-
Cell Preparation: Isolate and prepare PBLs or culture a CXCR4-expressing cell line.[6]
-
Dye Loading: Load cells with a calcium-sensitive dye according to the manufacturer’s instructions, typically involving a 30-60 minute incubation at 37°C.[1][6]
-
Washing: Wash the cells to remove excess extracellular dye.[1][6]
-
Plating: Resuspend the cells in a suitable buffer and plate them.
-
Pre-treatment: Pre-treat the cells by adding various concentrations of ALX40-4C and incubate for a defined period (e.g., 15-30 minutes).[1]
-
Signal Reading: Establish a baseline fluorescence reading for 10-20 seconds.[1]
-
Stimulation: Add a pre-determined EC₅₀ concentration of CXCL12 to induce calcium mobilization and continue to record the fluorescence signal.[4]
-
Data Analysis: Calculate the percentage inhibition of the CXCL12-induced response at each ALX40-4C concentration and determine the IC₅₀.[1]
Chemotaxis Assay
This assay assesses the ability of ALX40-4C to inhibit the directed migration of cells towards a CXCL12 gradient.[1][20]
Objective: To quantify the functional antagonism of ALX40-4C on CXCR4-mediated cell migration.
Materials:
-
CXCR4-expressing cells (e.g., T-cell line, PBMCs).
-
Chemotaxis chamber (e.g., Transwell inserts).[1]
-
Recombinant human CXCL12.
-
ALX40-4C.
-
Cell staining dye (e.g., crystal violet) or cell counter.[20]
Protocol:
-
Chamber Setup: Place Transwell inserts into the wells of a companion plate. Add medium containing CXCL12 to the lower chamber.[20]
-
Cell Preparation: Harvest and resuspend CXCR4-expressing cells in chemotaxis buffer.[1]
-
Pre-incubation: Pre-incubate the cells with various concentrations of ALX40-4C for 15-30 minutes at room temperature.[1]
-
Cell Addition: Add the cell suspension (containing ALX40-4C) to the upper chamber of each Transwell insert.[1][20]
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for migration (typically 2-4 hours).[1][20]
-
Quantification: After incubation, remove non-migrated cells from the upper surface of the membrane. Stain and quantify the migrated cells on the lower surface.[20]
-
Data Analysis: Determine the number of migrated cells for each condition. Plot the percentage of migration inhibition against the logarithm of the ALX40-4C concentration to calculate the IC₅₀ value.[1][20]
Conclusion
ALX40-4C trifluoroacetate remains a cornerstone compound in the study of CXCR4 biology. As one of the first CXCR4 inhibitors to be tested in human clinical trials, it has provided invaluable proof-of-concept for co-receptor inhibition as a therapeutic strategy.[1][2][8] Its specific interaction with the ECL2 of CXCR4 provides a clear mechanism for its potent antagonism of both CXCL12-mediated signaling and HIV-1 entry. The experimental protocols detailed herein offer a robust framework for researchers to further investigate the intricate role of the CXCR4 axis in health and disease and to characterize novel modulators of this important receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Structures of the CXCR4 chemokine receptor in complex with small molecule and cyclic peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural and Phylogenetic Analysis of CXCR4 Protein Reveals New Insights into Its Role in Emerging and Re-Emerging Diseases in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Mutations in the Second Extracellular Loop of CXCR4 on Its Utilization by Human and Feline Immunodeficiency Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. ALX 40-4C Trifluoroacetate - Immunomart [immunomart.com]
- 17. benchchem.com [benchchem.com]
- 18. mybiosource.com [mybiosource.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide on ALX 40-4C Trifluoroacetate for Virology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX 40-4C is a pioneering synthetic, peptide-based compound that has played a significant role in the field of virology, particularly in the development of HIV-1 entry inhibitors.[1] Chemically identified as N-alpha-acetyl-nona-D-arginine amide acetate, it was one of the first antagonists of the C-X-C chemokine receptor type 4 (CXCR4) to be evaluated in human clinical trials for anti-HIV-1 therapy.[2][3] This guide provides a comprehensive technical overview of ALX 40-4C Trifluoroacetate, detailing its mechanism of action, summarizing key quantitative data, providing detailed experimental protocols, and visualizing its function in virological research.
The primary utility of ALX 40-4C in virology stems from its function as a competitive antagonist of the CXCR4 receptor.[1] CXCR4 is a critical co-receptor for T-cell line-tropic (X4) strains of HIV-1, which are often associated with later stages of disease progression.[4][5] By blocking this co-receptor, ALX 40-4C prevents the virus from entering and infecting host T-cells.[1] While its clinical development for HIV was not ultimately pursued, the research surrounding ALX 40-4C provided invaluable proof-of-concept for co-receptor inhibition and laid the groundwork for subsequent CXCR4 antagonists.[1]
Core Mechanism of Action
The anti-HIV-1 activity of ALX 40-4C is rooted in its ability to competitively inhibit the CXCR4 co-receptor, a crucial step in the entry process for X4-tropic HIV-1 strains.[4]
2.1 Inhibition of HIV-1 Entry
The entry of HIV-1 into a host cell is a multi-step process:
-
Primary Receptor Binding: The viral envelope glycoprotein (B1211001) gp120 first binds to the CD4 receptor on the surface of target cells like T-helper lymphocytes.[4]
-
Conformational Change: This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor.[4]
-
Co-receptor Binding: The exposed site on gp120 then binds to either the CCR5 or CXCR4 co-receptor. X4-tropic strains of HIV-1 exclusively use CXCR4.[2]
-
Membrane Fusion: This dual-receptor engagement triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral core into the host cell's cytoplasm.[1]
ALX 40-4C acts as a steric hindrance. It directly binds to the second extracellular loop of the CXCR4 receptor, physically blocking the interaction between the V3 loop of the viral gp120 and the host cell co-receptor.[1][2] This action effectively halts the viral lifecycle before the virus can inject its genetic material into the cell.[4]
2.2 Antagonism of the CXCL12/CXCR4 Axis
Beyond its role in HIV-1 entry, CXCR4's natural ligand is the chemokine CXCL12 (also known as SDF-1).[2] This signaling axis is vital for numerous physiological processes, including immune cell trafficking and hematopoiesis.[1] As a competitive antagonist, ALX 40-4C also blocks the binding of CXCL12, thereby inhibiting its downstream signaling pathways. This is a critical consideration in experimental design, as it can affect cell migration and survival.[1][6]
2.3 Off-Target Activity
It is important for researchers to note that ALX 40-4C has also been identified as an antagonist of the APJ receptor, a distinct G-protein-coupled receptor, with an IC50 of 2.9 μM.[6][7] This off-target activity should be considered when interpreting experimental results.[2]
Quantitative Data Presentation
The efficacy of ALX 40-4C has been quantified in numerous in vitro studies. The following tables summarize key performance metrics.
Table 1: In Vitro Anti-HIV-1 Activity of ALX 40-4C
| HIV-1 Strain | Parameter | Value | Cell Line/System |
| HIV-1 NL4-3 | EC50 | 0.34 ± 0.04 µg/mL | Not Specified |
| HIV-1 NC10 | EC50 | 0.37 ± 0.01 µg/mL | Not Specified |
| HIV-1 HXB2 | EC50 | 0.18 ± 0.11 µg/mL | Not Specified |
| HIV-1 HC43 | EC50 | 0.06 ± 0.02 µg/mL | Not Specified |
| General | CC50 | 21 µg/mL | Not Specified |
EC50 (50% Effective Concentration) is the concentration of the drug that inhibits viral replication by 50%. CC50 (50% Cytotoxic Concentration) is the concentration that causes death to 50% of host cells. Data sourced from MedchemExpress.[7][8]
Table 2: Receptor Binding and Functional Inhibition of ALX 40-4C
| Target Receptor | Ligand/Stimulus | Assay Type | Parameter | Value | Cell Line/System |
| CXCR4 | SDF-1/CXCL12 | Competitive Binding | Ki | 1 µM | Not Specified[1][7] |
| CXCR4 | SDF-1/CXCL12 | Calcium Mobilization | IC50 | ~20 nM | Peripheral Blood Lymphocytes (PBLs)[6] |
| APJ | Apelin-13 | Competitive Binding | IC50 | 2.9 µM | HEK293 cells expressing APJ[6][7][8] |
Ki (Inhibition Constant) represents the binding affinity of the inhibitor. IC50 (50% Inhibitory Concentration) is the concentration of inhibitor required to block 50% of a biological response.
Visualizations: Pathways and Workflows
HIV-1 Entry and Inhibition Pathway
This diagram illustrates the key molecular interactions during X4-tropic HIV-1 entry and the mechanism by which ALX 40-4C blocks this process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Understanding the Binding Affinity of ALX 40-4C Trifluoroacetate to CXCR4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding affinity of ALX 40-4C trifluoroacetate (B77799) to the C-X-C chemokine receptor type 4 (CXCR4). ALX 40-4C, a small peptide inhibitor, was one of the first CXCR4 antagonists to be evaluated in human clinical trials.[1][2] It functions as a competitive antagonist, sterically hindering the interaction of the natural ligand, CXCL12 (also known as SDF-1), and the HIV-1 envelope glycoprotein (B1211001) gp120 with the CXCR4 receptor.[1][3] This guide details the quantitative binding data, experimental methodologies, and the underlying signaling pathways.
Quantitative Binding and Functional Inhibition Data
The binding affinity and functional inhibition of ALX 40-4C have been determined through various in vitro assays. The key parameters, including the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀), are summarized below.
| Parameter | Value | Assay Type | Cell Line/System | Target | Ligand |
| Kᵢ | 1 µM | Competitive Binding | Not Specified | CXCR4 | SDF-1 (CXCL12)[4][5][6] |
| IC₅₀ | ~20 nM | Calcium Mobilization | Peripheral Blood Lymphocytes (PBLs) | CXCR4 | SDF-1 (CXCL12)[4] |
| IC₅₀ | 2.9 µM | Competitive Binding | HEK293 cells expressing APJ | APJ | Apelin-13[4][5][6] |
Note: ALX 40-4C also demonstrates off-target activity as an antagonist of the APJ receptor.[3][4][5]
Mechanism of Action
ALX 40-4C is a nonapeptide that acts as a competitive antagonist of the CXCR4 receptor.[1][2] Its primary mechanism involves direct binding to the second extracellular loop of CXCR4.[1][3][7][8] This interaction physically obstructs the binding site for CXCL12, preventing the initiation of downstream signaling cascades that are crucial for cell migration, proliferation, and survival.[1][9] Furthermore, this blockade of CXCR4 also inhibits the entry of T-tropic (X4) strains of HIV-1 into host cells, as the virus utilizes CXCR4 as a co-receptor.[1][2]
CXCR4 Signaling Pathway and Inhibition by ALX 40-4C
The binding of the chemokine CXCL12 to its receptor CXCR4 initiates a series of intracellular signaling events, primarily through the activation of Gαi-type G proteins.[1][4] This leads to downstream cellular responses such as calcium mobilization and chemotaxis.[9] ALX 40-4C, by competitively blocking the CXCL12 binding site, prevents the activation of this signaling cascade.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
ALX 40-4C Trifluoroacetate: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX 40-4C Trifluoroacetate is a potent, synthetic small peptide inhibitor of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] It functions as a competitive antagonist, effectively blocking the binding of the natural ligand, Stromal Cell-Derived Factor-1 (SDF-1), also known as CXCL12.[3][4] This inhibition disrupts downstream signaling pathways crucial for cell migration, proliferation, and survival.[5][6] Notably, ALX 40-4C also acts as an antagonist for the Apelin Receptor (APJ).[1][5]
The CXCL12/CXCR4 signaling axis is a key mediator in various physiological and pathological processes, including HIV-1 entry into host cells, cancer metastasis, and inflammation.[7][8][9] Dysregulation of this axis is implicated in the progression of numerous diseases, making it a prime target for therapeutic intervention.[6][7] ALX 40-4C's ability to block this pathway makes it a valuable tool in virology, oncology, and immunology research.[2][10]
This document provides detailed application notes and experimental protocols for the use of this compound in cell culture settings.
Mechanism of Action
ALX 40-4C is a competitive antagonist that binds to the second extracellular loop of the CXCR4 receptor.[6][7] This binding sterically hinders the interaction of both CXCL12 and the HIV-1 envelope glycoprotein (B1211001) gp120 with the receptor.[6][10] By preventing this interaction, ALX 40-4C blocks the conformational changes in CXCR4 necessary for downstream signal transduction and, in the case of HIV-1, viral entry.[7][8]
The binding of CXCL12 to CXCR4 typically activates Gαi-protein coupling, leading to a cascade of intracellular signaling events, including calcium mobilization and activation of the MAPK/ERK pathway, which are essential for cell migration and proliferation.[5] ALX 40-4C effectively abrogates these downstream effects.[5][6]
It is important to consider that ALX 40-4C also exhibits off-target activity as an antagonist of the APJ receptor, which should be taken into account when interpreting experimental results.[6][11]
Data Presentation
The biological activity of this compound has been characterized in various in vitro assays. The following tables summarize key quantitative data.
Table 1: Inhibitory Activity against Receptor Binding and Function
| Target Receptor | Ligand | Assay Type | Parameter | Value | Cell Line/System |
| CXCR4 | SDF-1 (CXCL12) | Competitive Binding | Kᵢ | 1 µM | Not Specified |
| APJ | Apelin-13 | Competitive Binding | IC₅₀ | 2.9 µM | HEK293 cells expressing APJ |
| CXCR4 | SDF-1 (CXCL12) | Calcium Mobilization | IC₅₀ | ~20 nM | Peripheral Blood Lymphocytes (PBLs) |
Data compiled from multiple sources.[1][5][12][13]
Table 2: Anti-HIV-1 Activity
| HIV-1 Strain | Parameter | Value |
| HIV-1 NL4-3, NC10 | EC₅₀ | 0.34 ± 0.04 µg/mL, 0.37 ± 0.01 µg/mL |
| HIV-1 HXB2, HC43 | EC₅₀ | 0.18 ± 0.11 µg/mL, 0.06 ± 0.02 µg/mL |
| IIIB isolate | IC₅₀ (gp120/APJ-mediated fusion) | 3.41 µM |
| 89.6 isolate | IC₅₀ (gp120/APJ-mediated fusion) | 3.1 µM |
| General | CC₅₀ (50% cytotoxic concentration) | 21 µg/mL |
Data compiled from multiple sources.[1][13]
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for accurate and reproducible results.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or DMSO
-
Sterile polypropylene (B1209903) microcentrifuge tubes
Procedure:
-
Equilibrate: Allow the vial of lyophilized ALX 40-4C to reach room temperature before opening to prevent condensation.
-
Reconstitution: Prepare a stock solution, typically at 1-10 mM. For peptides, sterile water is often a suitable solvent.[4] If solubility is an issue, DMSO can be used.[14] Ensure the final DMSO concentration in the cell culture medium is low (typically <0.1%) to avoid cytotoxicity.[4]
-
Storage: Store the stock solution in aliquots at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[14]
Protocol 1: CXCR4-Mediated Cell Migration (Chemotaxis) Assay
This assay measures the ability of ALX 40-4C to inhibit cell migration towards a CXCL12 gradient.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells, primary T-cells)
-
Transwell inserts (e.g., 5 µm pores for lymphocytes)
-
24-well companion plates
-
Chemotaxis buffer (e.g., RPMI with 0.5% BSA)
-
Recombinant human CXCL12
-
This compound
-
Cell stain (e.g., crystal violet) or fluorescent dye (e.g., Calcein-AM)
Procedure:
-
Cell Preparation: Culture CXCR4-expressing cells to 70-80% confluency. The day before the assay, starve the cells by replacing the growth medium with a serum-free medium to reduce basal migration.[4]
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add chemotaxis buffer containing CXCL12 (e.g., 100 ng/mL) as the chemoattractant.[4]
-
Include a negative control with buffer only.
-
-
Cell Treatment and Seeding:
-
Harvest and resuspend the starved cells in serum-free medium.
-
Pre-incubate the cells with various concentrations of ALX 40-4C (or a vehicle control) for 30-60 minutes at 37°C.[4]
-
Seed the cells in the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration (typically 2-4 hours) at 37°C in a CO₂ incubator.
-
Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the migrated cells under a microscope or quantify fluorescence if a dye was used.
-
-
Data Analysis: Plot the number of migrated cells against the concentration of ALX 40-4C to determine the IC₅₀ for migration inhibition.
Protocol 2: Anti-HIV-1 Replication Assay
This protocol assesses the ability of ALX 40-4C to inhibit the replication of X4-tropic HIV-1 strains in a susceptible T-cell line.[8]
Materials:
-
Susceptible T-cell line (e.g., MT-4, H9)
-
X4-tropic HIV-1 strain
-
Complete cell culture medium
-
This compound
-
p24 antigen ELISA kit
-
MTT or other cell viability assay reagents
Procedure:
-
Cell Seeding: Seed the T-cell line in a 96-well plate.
-
Infection and Treatment:
-
Pre-treat the cells with various concentrations of ALX 40-4C for 1 hour at 37°C.
-
Infect the cells with a known amount of X4-tropic HIV-1.
-
Include uninfected and untreated infected controls.
-
-
Incubation: Incubate the plate for 4-7 days at 37°C in a CO₂ incubator.
-
Quantification of Viral Replication:
-
At the end of the incubation period, collect the cell culture supernatant.
-
Measure the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit.
-
-
Cell Viability Assessment:
-
Assess the viability of the remaining cells using an MTT assay to determine the cytotoxic concentration (CC₅₀) of ALX 40-4C.[8]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each concentration of ALX 40-4C relative to the untreated infected control.
-
Determine the 50% effective concentration (EC₅₀) from the dose-response curve.
-
Signaling Pathway
The following diagram illustrates the antagonism of the CXCL12/CXCR4 signaling pathway by ALX 40-4C.
Conclusion
This compound is a well-characterized dual antagonist of the CXCR4 and APJ receptors.[5] Its ability to inhibit the CXCL12/CXCR4 signaling axis makes it an invaluable research tool for studying HIV-1 entry, cancer cell biology, and immune responses.[7][8] The protocols and data presented here provide a comprehensive guide for the effective use of ALX 40-4C in cell culture experiments. Researchers should consider its dual antagonism when designing experiments and interpreting results.[6][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. mybiosource.com [mybiosource.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. abmole.com [abmole.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
ALX 40-4C Trifluoroacetate: Application Notes and Protocols for In Vitro HIV Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX 40-4C Trifluoroacetate is a potent and specific small peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] It effectively blocks the entry of CXCR4-tropic (X4) strains of HIV-1 into target cells, making it a valuable tool for research and development of novel antiretroviral therapies.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing ALX 40-4C in in vitro HIV-1 inhibition assays.
ALX 40-4C was one of the pioneering CXCR4 inhibitors evaluated in human clinical trials for anti-HIV-1 therapy.[1][4] Its mechanism of action involves binding to the second extracellular loop of the CXCR4 receptor.[1][4] This action prevents the interaction between the viral envelope glycoprotein (B1211001) gp120 and the host cell co-receptor, a critical step for viral fusion and entry.[1]
Mechanism of Action
The entry of HIV-1 into host cells is a multi-step process that begins with the binding of the viral gp120 protein to the CD4 receptor on the surface of target cells, such as T-helper lymphocytes and macrophages.[1] This binding induces conformational changes in gp120, exposing a binding site for a co-receptor, which is typically either CCR5 or CXCR4.[1] X4-tropic HIV-1 strains, which are often associated with later stages of disease progression, exclusively use CXCR4 for entry.[1][5] ALX 40-4C competitively inhibits this interaction, thereby halting the viral lifecycle at an early stage.[1]
Caption: Mechanism of ALX 40-4C inhibition of HIV-1 entry.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of ALX 40-4C against various strains of HIV-1.
Table 1: In Vitro Anti-HIV-1 Activity of ALX 40-4C
| HIV-1 Strain | Assay Type | Parameter | Value | Reference |
| HIV-1 NL4-3 | Replication Inhibition | EC50 | 0.34 ± 0.04 µg/mL | [2][3] |
| HIV-1 NC10 | Replication Inhibition | EC50 | 0.37 ± 0.01 µg/mL | [2][3] |
| HIV-1 HXB2 | Replication Inhibition | EC50 | 0.18 ± 0.11 µg/mL | [2][3] |
| HIV-1 HC43 | Replication Inhibition | EC50 | 0.06 ± 0.02 µg/mL | [2][3] |
| HIV-1 NL4-3 env | Env-recombinant HIV | EC50 | 0.38 ± 0.01 µg/mL | [2] |
| HIV-1 NC10 env | Env-recombinant HIV | EC50 | 0.40 ± 0.0 µg/mL | [2] |
| HIV-1 HXB2 env | Env-recombinant HIV | EC50 | 1.34 ± 0.06 µg/mL | [2] |
| HIV-1 HC43 env | Env-recombinant HIV | EC50 | 1.02 ± 0.29 µg/mL | [2] |
| HIV-1 IIIB isolate | Cell Fusion | IC50 | 3.41 µM | [1][2] |
| HIV-1 89.6 isolate | Cell Fusion | IC50 | 3.1 µM | [1][2] |
Table 2: Cytotoxicity and Receptor Binding of ALX 40-4C
| Parameter | Cell Line/System | Value | Reference |
| CC50 (50% Cytotoxic Concentration) | Various | 21 µg/mL | [1][2] |
| CXCR4 Binding (SDF-1 Inhibition) | Ki = 1 µM | [2][3] | |
| APJ Receptor Binding | IC50 = 2.9 µM | [2][3] |
Experimental Protocols
This section provides detailed protocols for assessing the anti-HIV-1 activity and cytotoxicity of ALX 40-4C.
HIV-1 Replication Inhibition Assay (Multi-cycle)
This assay determines the ability of ALX 40-4C to inhibit HIV-1 replication over several rounds of infection.
Materials:
-
Target Cells: MT-4 cells or other susceptible T-cell lines.
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]
-
Virus: X4-tropic HIV-1 strains (e.g., NL4-3, HXB2).
-
Compound: this compound.
-
Assay Plates: 96-well flat-bottom cell culture plates.[1]
-
Reagents: HIV-1 p24 Antigen Capture ELISA kit.[1]
Procedure:
-
Cell Preparation: Culture target cells in logarithmic growth phase. On the day of the assay, seed 96-well plates with cells at an appropriate density (e.g., 5 x 10^4 cells/well).
-
Compound Dilution: Prepare serial dilutions of ALX 40-4C in culture medium to achieve final concentrations ranging from approximately 0.01 µg/mL to 10 µg/mL.[1]
-
Compound Addition: Add 50 µL of each drug dilution to the appropriate wells in triplicate. Include wells with medium only as a no-drug control.
-
Infection: Add the HIV-1 virus stock at a multiplicity of infection (MOI) of 0.01-0.05 to the wells containing cells and the compound.
-
Incubation: Incubate the plates for 4-7 days at 37°C in a 5% CO2 incubator.
-
p24 Antigen Quantification: After incubation, collect the cell culture supernatant. Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.[1]
Data Analysis:
-
Calculate the percentage of viral inhibition for each concentration of ALX 40-4C relative to the no-drug control.[1]
-
Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[1]
Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of ALX 40-4C to ensure that the observed antiviral activity is not due to cell death.[1]
Materials:
-
Cells: Same cell line used in the antiviral assay.
-
Culture Medium: As described above.
-
Compound: this compound.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Assay Plates: 96-well plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as used in the antiviral assays.[1]
-
Compound Addition: Add serial dilutions of ALX 40-4C to the wells in triplicate. Include a no-drug control and a control for 100% cell death.[1]
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 4-7 days) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the no-drug control.[1]
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.[1]
Caption: Experimental workflow for in vitro HIV inhibition assay.
Conclusion
This compound is a well-characterized CXCR4 antagonist and a valuable research tool for studying HIV-1 entry and for the development of CXCR4-targeted antiretroviral drugs.[1] The provided protocols and data serve as a comprehensive resource for researchers to effectively utilize ALX 40-4C in their in vitro studies.
References
ALX 40-4C Trifluoroacetate: Application Notes and Recommended Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX 40-4C Trifluoroacetate (B77799) is a potent and specific antagonist of the C-X-C chemokine receptor type 4 (CXCR4), also known as fusin. It is a small, synthetic peptide that has demonstrated significant potential as an anti-HIV-1 agent by blocking the entry of T-tropic (X4) strains of HIV-1 into host cells.[1] More recently, ALX 40-4C has also been identified as an antagonist of the Apelin Receptor (APJ).[1] This dual activity makes ALX 40-4C a valuable research tool for investigating the physiological and pathological roles of the CXCR4 and APJ signaling pathways, which are implicated in cancer metastasis, inflammation, and cardiovascular function. This document provides detailed protocols for the preparation and use of ALX 40-4C Trifluoroacetate, with a focus on recommended solvents and key experimental procedures.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C58H114F3N37O12 | [2] |
| Molecular Weight | 1578.76 g/mol | [2] |
| Appearance | Lyophilized powder | [2] |
| Storage (Powder) | Store at -20°C for up to 3 years. Keep desiccated. | [2] |
| Storage (Stock Solution) | Store in aliquots at -20°C for up to 1 month or -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [2] |
Biological Activity
| Parameter | Value | Target/Assay Condition | Reference |
| CXCR4 Binding Affinity (Ki) | 1 µM | Inhibition of SDF-1 (CXCL12) binding. | [3] |
| APJ Receptor Antagonism (IC50) | 2.9 µM | --- | [3] |
| Anti-HIV-1 Activity (EC50) | 0.34 ± 0.04 µg/mL (HIV-1 NL4-3), 0.18 ± 0.11 µg/mL (HIV-1 HXB2) | --- | [3] |
| Cytotoxicity (CC50) | 21 µg/mL | --- | [3] |
| Inhibition of SDF-1-mediated calcium mobilization (IC50) | ~20 nM | Human Peripheral Blood Lymphocytes (PBLs) | [4] |
Recommended Solvents and Solution Preparation
The recommended solvents for this compound are sterile water and dimethyl sulfoxide (B87167) (DMSO). For most in vitro cell-based assays, initial reconstitution in sterile, nuclease-free water is preferred. However, for compounds that are difficult to dissolve in aqueous solutions, DMSO can be used as a primary solvent, followed by dilution in the appropriate aqueous buffer.
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution from the lyophilized trifluoroacetate salt of ALX 40-4C.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator (optional)
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized ALX 40-4C to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.
-
Centrifuge the Vial: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure that all the lyophilized powder is at the bottom of the vial.[2]
-
Calculate the Required Volume of Solvent: To prepare a 10 mM stock solution, use the following formula: Volume (µL) = (Mass of peptide (mg) / 1578.76 g/mol ) * 100,000 For example, to prepare a 10 mM stock solution from 1 mg of this compound: Volume (µL) = (1 mg / 1578.76 g/mol ) * 100,000 = 63.3 µL[2]
-
Reconstitution: Carefully add the calculated volume of sterile, nuclease-free water to the vial.
-
Dissolution: Gently vortex the vial for 10-15 seconds to mix. If the peptide is not fully dissolved, sonicate the vial in a bath sonicator for 5-10 minutes. Visually inspect for complete dissolution.[2]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile polypropylene microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2]
Protocol 2: Preparation of a Stock Solution in DMSO
For applications requiring an organic solvent, follow the same procedure as above, substituting sterile DMSO for water. When diluting the DMSO stock solution into aqueous buffers or cell culture media, it is crucial to do so in a stepwise manner to avoid precipitation. The final DMSO concentration in the assay should be kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity.
Experimental Protocols
Protocol 3: CXCR4-Mediated Cell Migration Assay (Transwell Assay)
This protocol provides a general workflow for assessing the inhibitory effect of ALX 40-4C on CXCL12-induced cell migration.
Materials:
-
Cells expressing CXCR4 (e.g., Jurkat cells)
-
Serum-free cell culture medium
-
Recombinant human CXCL12 (SDF-1α)
-
ALX 40-4C stock solution (from Protocol 1 or 2)
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plate
-
Calcein-AM or other suitable cell viability stain
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture CXCR4-expressing cells to 70-80% confluency. The day before the assay, starve the cells by culturing them in serum-free medium for 12-24 hours. On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.[2]
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add serum-free medium containing CXCL12 (e.g., 100 ng/mL). For the negative control wells, add serum-free medium without CXCL12.
-
In separate tubes, pre-incubate the cell suspension with varying concentrations of ALX 40-4C (e.g., 0.1, 1, 10, 100 µM) for 30 minutes at 37°C. Include a vehicle control (e.g., sterile water or DMSO at the same final concentration).
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each transwell insert.[2]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours, depending on the cell type.[2]
-
Quantification of Migration:
-
Carefully remove the transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Stain the migrated cells on the lower surface of the membrane with Calcein-AM for 30-60 minutes.
-
Measure the fluorescence using a fluorescence plate reader.[2]
-
-
Data Analysis: Calculate the percentage of migration inhibition for each concentration of ALX 40-4C compared to the CXCL12-only control. Plot the percentage of inhibition against the log of the ALX 40-4C concentration to determine the IC50 value.
Protocol 4: Ligand Binding Assay for ALX 40-4C at the APJ Receptor
This protocol describes a competitive binding assay to determine the affinity of ALX 40-4C for the APJ receptor.
Materials:
-
Cells stably transfected with the APJ receptor
-
Binding buffer (50 nM HEPES, pH 7.4, 1 nM CaCl2, 5 nM MgCl2, 0.1% bovine serum albumin)
-
Radiolabeled ligand (e.g., 125I-Apelin-13)
-
Unlabeled Apelin-13
-
ALX 40-4C stock solution
-
Microcentrifuge tubes
-
Gamma counter
Procedure:
-
Cell Preparation: Harvest the APJ-expressing cells and resuspend them in binding buffer to a concentration of 5 x 10^5 cells per 100 µL.[5]
-
Binding Experiment:
-
In microcentrifuge tubes, combine the cell suspension with a single concentration of the radiolabeled ligand (e.g., 0.2 nM 125I-Apelin-13).
-
Add increasing concentrations of unlabeled ALX 40-4C.
-
Include a positive control with increasing concentrations of unlabeled Apelin-13.
-
To determine non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled Apelin-13 to a set of tubes.
-
The final volume for all tubes should be 100 µL.[5]
-
-
Incubation: Incubate the samples for 90 minutes at room temperature.[5]
-
Separation and Counting:
-
Terminate the incubation by centrifuging the cells to separate them from the binding buffer.
-
Wash the cell pellet once with 500 µL of cold binding buffer.
-
Determine the amount of bound ligand by measuring gamma emissions from the cell pellet using a gamma counter.[5]
-
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the ALX 40-4C concentration and fit the data to a suitable model to determine the IC50.[5]
Protocol 5: Calcium Mobilization Assay
This protocol is for determining the inhibitory activity of ALX 40-4C on CXCR4-mediated calcium flux.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
ALX 40-4C stock solution
-
CXCL12 (SDF-1α)
-
Black, clear-bottom 96-well microplates
-
Fluorescence imaging plate reader (FLIPR) or similar instrument
Procedure:
-
Cell Seeding: Seed cells into black, clear-bottom microplates and incubate overnight to allow for attachment (for adherent cells). For suspension cells, harvest and wash them with assay buffer on the day of the experiment.[4]
-
Dye Loading: Incubate cells with a calcium-sensitive dye according to the manufacturer's instructions.[4]
-
Compound Pre-incubation: Add serial dilutions of ALX 40-4C to the respective wells and incubate for 15-30 minutes at room temperature or 37°C.[4]
-
Agonist Stimulation and Data Acquisition:
-
Prepare the CXCL12 agonist solution at a concentration that gives a robust signal (typically the EC80).
-
Place the cell plate into the FLIPR.
-
Initiate fluorescence reading to establish a baseline.
-
Add the CXCL12 solution to the wells and continue to measure the fluorescence intensity kinetically.[4]
-
-
Data Analysis: Calculate the inhibition of the calcium flux for each ALX 40-4C concentration and determine the IC50 value.[4]
Signaling Pathways and Experimental Workflow
References
Application of ALX 40-4C Trifluoroacetate in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX 40-4C Trifluoroacetate is a potent and specific synthetic peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4), also known as fusin.[1] It also functions as an antagonist of the Apelin Receptor (APJ).[1] The CXCL12/CXCR4 signaling axis is a critical pathway implicated in cancer progression, playing a key role in tumor cell survival, proliferation, invasion, and metastasis to organs with high CXCL12 expression, such as the lungs, liver, and bone marrow.[1] Similarly, the apelin/APJ system is involved in tumor development by enhancing angiogenesis, metastasis, and cell proliferation.[2] By competitively inhibiting the binding of the endogenous ligands, CXCL12 and apelin, to their respective receptors, ALX 40-4C effectively blocks their downstream signaling cascades, making it a valuable tool for cancer research and the development of potential anti-cancer therapeutics.[1]
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties and Binding Affinity
| Property | Value | Notes |
| Molecular Weight (ALX 40-4C) | 1464.74 g/mol | |
| Molecular Weight (Trifluoroacetate Salt) | 1578.76 g/mol | Commonly supplied salt form. |
| Formulation | Lyophilized powder | |
| Solubility | Soluble in sterile water (up to 50 mg/mL) and DMSO. | Sonication may be required to aid dissolution in water. |
| Storage (Powder) | Store at -20°C for up to 3 years. Keep desiccated. | |
| Storage (Stock Solution) | Store in aliquots at -20°C for up to 1 month or -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | |
| CXCR4 Binding Affinity (Ki) | 1 µM | For inhibition of SDF-1 (CXCL12) binding.[3] |
| APJ Receptor Antagonism (IC50) | 2.9 µM | [1][3] |
Table 2: In Vitro Efficacy
| Assay | Parameter | Value | Cell Type/Condition |
| SDF-1-mediated Calcium Mobilization | IC50 | ~20 nM | Peripheral Blood Lymphocytes |
| HIV-1 Inhibition (NL4-3, NC10) | EC50 | 0.34 ± 0.04 µg/mL | |
| HIV-1 Inhibition (HXB2, HC43) | EC50 | 0.18 ± 0.11 µg/mL | |
| Cytotoxicity | CC50 | 21 µg/mL |
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
References
Application Notes and Protocols: ALX 40-4C Trifluoroacetate for Receptor Binding Analysis in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX 40-4C Trifluoroacetate is a potent and specific synthetic peptide antagonist for the C-X-C chemokine receptor type 4 (CXCR4), also known as fusin.[1] It functions as a competitive inhibitor, effectively blocking the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), to CXCR4.[2][3] This inhibitory action prevents the activation of downstream signaling pathways that are crucial for cell migration, proliferation, and survival.[3][4] Dysregulation of the CXCL12/CXCR4 axis is implicated in a variety of pathologies, including HIV-1 entry into host cells, cancer metastasis, and inflammatory diseases.[4] ALX 40-4C has also been identified as an antagonist of the Apelin Receptor (APJ).[1][5] This dual activity makes ALX 40-4C a valuable research tool for investigating the physiological and pathological roles of both CXCR4 and APJ signaling pathways.[1]
This document provides detailed protocols for the use of this compound in flow cytometry-based receptor binding assays, along with a summary of its key quantitative data and a visualization of the relevant signaling pathways.
Quantitative Data Summary
The biological activity of this compound has been characterized in various in vitro assays. The following tables summarize key quantitative parameters.
Table 1: Receptor Binding and Functional Inhibition
| Parameter | Value | Receptor | Assay Type | Notes |
| Kᵢ | 1 µM | CXCR4 | Radioligand Binding Assay | Inhibition of SDF-1 (CXCL12) binding.[1][2] |
| IC₅₀ | 2.9 µM | APJ | Radioligand Binding Assay | Antagonist activity.[1][2][6] |
| IC₅₀ | ~20 nM | CXCR4 | Calcium Mobilization Assay | Functional inhibition of SDF-1 induced response.[7] |
Table 2: Anti-HIV-1 Activity
| Parameter | Value (µg/mL) | HIV-1 Strains |
| EC₅₀ | 0.06 - 1.34 | NL4-3, NC10, HXB2, HC43 |
| CC₅₀ | 21 | - |
EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values demonstrate the anti-HIV-1 efficacy and cellular toxicity of ALX 40-4C, respectively.[4][6]
Experimental Protocols
Protocol 1: Competitive CXCR4 Binding Assay using Flow Cytometry
This protocol describes a flow cytometry-based assay to determine the ability of ALX 40-4C to compete with a fluorescently labeled ligand, such as CXCL12, for binding to CXCR4 expressed on living cells.[8][9]
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, a human T-cell line)[8]
-
This compound
-
Fluorescently-labeled CXCL12 (e.g., Alexa Fluor 647-conjugated CXCL12)[8]
-
Unlabeled CXCL12 (for positive control)[8]
-
Assay Buffer: PBS with 0.5% BSA or HBSS with 10 mM HEPES and 0.1% BSA[2]
-
Wash Buffer: PBS[2]
-
96-well round-bottom low-binding plates[2]
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Compound Preparation:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Perform serial dilutions of ALX 40-4C in Assay Buffer to generate a range of concentrations for the competition curve.[8]
-
Prepare a negative control (Assay Buffer only) and a positive control (a high concentration of unlabeled CXCL12).[2][8]
-
-
Competition Binding:
-
Addition of Labeled Ligand:
-
Washing:
-
Flow Cytometry Analysis:
-
Data Analysis:
Protocol 2: Inhibition of CXCL12-Induced Cell Migration (Transwell Assay)
This protocol assesses the functional effect of ALX 40-4C on CXCL12-induced cell migration.
Materials:
-
CXCR4-expressing cells capable of migration (e.g., Jurkat cells, primary lymphocytes)[10]
-
Serum-free cell culture medium[1]
-
Recombinant human CXCL12 (SDF-1α)[1]
-
This compound stock solution
-
Transwell inserts (e.g., 8 µm pore size)[1]
-
24-well plate[1]
-
Calcein-AM or other suitable cell viability stain[1]
-
Fluorescence plate reader[1]
Procedure:
-
Cell Preparation:
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add serum-free medium containing CXCL12 (e.g., 100 ng/mL). Use serum-free medium without CXCL12 for the negative control.[1]
-
In separate tubes, pre-incubate the cell suspension with varying concentrations of ALX 40-4C (e.g., 0.1, 1, 10, 100 µM) for 30 minutes at 37°C. Include a vehicle control.[1]
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each transwell insert.[1]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-24 hours, depending on the cell type.[1]
-
-
Quantification of Migration:
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of ALX 40-4C compared to the CXCL12-only control.[1]
-
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
Caption: CXCL12 binding to CXCR4 initiates multiple downstream signaling pathways.
Caption: Workflow for CXCR4 competitive binding assay using flow cytometry.
Conclusion
This compound is a well-characterized antagonist of the CXCR4 and APJ receptors. The provided protocols for flow cytometry-based competitive binding and cell migration assays offer robust methods for studying receptor-ligand interactions and their functional consequences. The detailed quantitative data and signaling pathway diagrams serve as a practical resource for researchers in pharmacology, virology, and drug development, facilitating further investigation into the therapeutic potential of targeting these important G protein-coupled receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
ALX 40-4C Trifluoroacetate: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX 40-4C is a synthetic, small peptide inhibitor known for its potent antagonist activity against the C-X-C chemokine receptor type 4 (CXCR4).[1][2] Chemically defined as N-alpha-acetyl-nona-D-arginine amide acetate, this highly cationic peptide was one of the pioneering CXCR4 inhibitors evaluated in human clinical trials for its therapeutic potential against HIV-1.[1] ALX 40-4C has also been identified as an antagonist of the Apelin Receptor (APJ), another G protein-coupled receptor, making it a dual antagonist.[3][4]
This document provides a comprehensive overview of ALX 40-4C Trifluoroacetate (B77799) for research purposes, with a focus on its mechanism of action, in vitro applications, and the limited publicly available information regarding its in vivo use. While extensive in vitro data exists, a notable gap is present in the literature concerning preclinical in vivo animal studies.
Mechanism of Action
ALX 40-4C functions as a competitive antagonist at the CXCR4 receptor.[1] Its primary mechanism involves binding to the second extracellular loop of CXCR4, which sterically hinders the interaction of the receptor with its endogenous ligand, Stromal Cell-Derived Factor-1 (SDF-1α, also known as CXCL12).[1][5] This blockade prevents the necessary conformational changes in CXCR4 for downstream signal transduction. In the context of HIV-1, ALX 40-4C inhibits the entry of T-tropic (X4) strains of the virus into host cells, as CXCR4 acts as a co-receptor for these viral strains.[2][4]
Furthermore, ALX 40-4C acts as an antagonist at the APJ receptor, inhibiting the binding of its ligand, apelin.[3][4] The SDF-1/CXCR4 and apelin/APJ signaling axes are implicated in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, cancer metastasis, and cardiovascular function.[2]
Data Presentation
In Vitro Activity of ALX 40-4C Trifluoroacetate
| Target | Assay Type | Parameter | Value | Cell Line/System | Reference |
| CXCR4 | SDF-1 Competitive Binding | Kᵢ | 1 µM | Not Specified | [3][6] |
| CXCR4 | SDF-1-mediated Calcium Mobilization | IC₅₀ | ~20 nM | Peripheral Blood Lymphocytes (PBLs) | [3] |
| APJ | Apelin-13 Competitive Binding | IC₅₀ | 2.9 µM | HEK293 cells expressing APJ | [3][6] |
| HIV-1 NL4-3 (NC10) | Antiviral Activity | EC₅₀ | 0.34 ± 0.04 µg/mL | Not Specified | [5] |
| HIV-1 HXB2 (HC43) | Antiviral Activity | EC₅₀ | 0.18 ± 0.11 µg/mL | Not Specified | [5] |
| --- | Cytotoxicity | CC₅₀ | 21 µg/mL | Not Specified | [5] |
In Vivo Human Pharmacokinetic Parameters of ALX 40-4C
| Parameter | Value | Species | Study Type | Notes |
| Half-life (t½) | Data not publicly available | Human | Phase I/II Clinical Trial | Specific quantitative data is not publicly available. |
| Clearance (CL) | Data not publicly available | Human | Phase I/II Clinical Trial | Specific quantitative data is not publicly available. |
| Volume of Distribution (Vd) | Data not publicly available | Human | Phase I/II Clinical Trial | Specific quantitative data is not publicly available. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature for 15-20 minutes to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure all the powder is at the bottom.
-
Reconstitution: Reconstitute the peptide in a suitable solvent such as sterile, nuclease-free water or DMSO. For a 10 mM stock solution, the required volume of solvent can be calculated using the molecular weight of the trifluoroacetate salt form.
-
Dissolution: Gently vortex the vial for 10-15 seconds to ensure complete dissolution. Sonication may be required for higher concentrations in water.
-
Storage: Store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to one year. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro CXCR4 Competitive Binding Assay
This protocol describes a flow cytometry-based assay to measure the ability of ALX 40-4C to compete with a fluorescently labeled ligand for binding to CXCR4 on living cells.
-
Cell Preparation: Use a cell line that endogenously expresses CXCR4 (e.g., Jurkat T-cells). Culture the cells to an appropriate density and wash them with an assay buffer (e.g., HBSS with HEPES and BSA).
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Incubation with Compound: Add the diluted ALX 40-4C to the cells in a 96-well plate and incubate for approximately 15 minutes at room temperature.
-
Addition of Labeled Ligand: Add a fixed, subsaturating concentration of a fluorescently labeled CXCL12 to all wells.
-
Incubation: Incubate the plate for a sufficient time to allow binding to reach equilibrium.
-
Data Acquisition: Analyze the cells by flow cytometry to measure the fluorescence intensity.
-
Data Analysis: The reduction in fluorescence intensity in the presence of ALX 40-4C indicates its binding to CXCR4. Plot the percentage of inhibition against the concentration of ALX 40-4C and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: In Vitro Cell Migration (Chemotaxis) Assay
This protocol assesses the effect of ALX 40-4C on the migration of CXCR4-expressing cells towards an SDF-1α gradient using a transwell system.
-
Cell Preparation: Culture CXCR4-expressing cells to 70-80% confluency. The day before the assay, starve the cells by culturing them in a serum-free medium for 12-24 hours. On the day of the assay, harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup: In the lower chamber of a 24-well plate, add serum-free medium containing CXCL12 (e.g., 100 ng/mL). For negative control wells, add serum-free medium without CXCL12.
-
Cell Treatment: In separate tubes, pre-incubate the cell suspension with varying concentrations of ALX 40-4C (e.g., 0.1, 1, 10, 100 µM) for 30 minutes at 37°C. Include a vehicle control.
-
Cell Seeding: Add 100 µL of the pre-incubated cell suspension to the upper chamber of each transwell insert (e.g., 8 µm pore size).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-24 hours, depending on the cell type.
-
Quantification of Migration: Remove the non-migrated cells from the upper surface of the membrane. The migrated cells on the lower surface can be fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, cells can be pre-labeled with a fluorescent dye (e.g., Calcein-AM), and the fluorescence of the migrated cells in the lower chamber can be measured using a plate reader.
-
Data Analysis: Plot the number of migrated cells against the inhibitor concentration to determine the IC₅₀ for migration inhibition.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: CXCR4 Signaling and Inhibition by ALX 40-4C.
Caption: Workflow for a cell migration (chemotaxis) assay.
Considerations for In Vivo Animal Studies
As of the latest review of publicly available literature, there is a significant lack of detailed preclinical studies of this compound in animal models. The majority of in vivo data comes from early phase clinical trials in humans for HIV-1.[1][6] Researchers planning in vivo animal studies should consider the following:
-
Toxicity: The human clinical trials indicated that ALX 40-4C was generally well-tolerated.[1] However, comprehensive preclinical toxicology studies in animals are not widely reported. It is crucial to conduct dose-range finding and toxicity studies in the chosen animal model.
-
Pharmacokinetics: Key pharmacokinetic parameters such as half-life, clearance, and volume of distribution have not been published for common preclinical animal models. These parameters will need to be determined to establish an appropriate dosing regimen.
-
Route of Administration: The route of administration in human trials was intravenous. The suitability of other routes (e.g., subcutaneous, intraperitoneal) for animal studies would need to be evaluated based on the formulation and experimental goals.
-
Trifluoroacetate (TFA) Salt: ALX 40-4C is typically supplied as a TFA salt due to its synthesis and purification process. Residual TFA can have biological effects, including cytotoxicity. For in vivo studies, it is advisable to consider the potential effects of the TFA counter-ion and, if necessary, perform salt exchange.
Conclusion
This compound is a valuable research tool for studying the CXCR4 and APJ signaling pathways. Its potent in vitro antagonist activity is well-documented, and established protocols for its use in cell-based assays are available. However, researchers should be aware of the limited availability of public data on its use in in vivo animal models and plan their studies accordingly, with initial experiments focused on determining its pharmacokinetic and toxicological profile in their chosen model system.
References
ALX 40-4C Trifluoroacetate: Application Notes and Protocols for Preclinical Research
A notable gap exists in publicly available literature regarding specific in vivo dosage and administration of ALX 40-4C Trifluoroacetate in preclinical animal models. The majority of available data is derived from in vitro studies and human clinical trials for HIV-1. This document compiles the available information on the mechanism of action, in vitro efficacy, and relevant experimental protocols to guide researchers in designing preclinical studies.
Mechanism of Action
This compound is a small peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] Its primary mechanism involves binding to the second extracellular loop of the CXCR4 receptor.[1] This action competitively inhibits the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), and the HIV-1 envelope glycoprotein (B1211001) gp120.[2] By blocking this interaction, ALX 40-4C effectively abrogates downstream signaling pathways that are crucial for cell migration, proliferation, and survival.[2] Dysregulation of the CXCL12/CXCR4 signaling axis is implicated in various pathologies, including HIV-1 entry into T-cells and cancer metastasis.[2] In addition to its primary target, ALX 40-4C has also been identified as an antagonist of the APJ receptor (apelin receptor).[2]
Data Presentation
The following tables summarize the quantitative data for the in vitro activity of this compound from available studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Target/Assay | Reference |
| Kᵢ | 1 µM | SDF-1 binding to CXCR4 | [3] |
| IC₅₀ | ~20 nM | SDF-1-mediated calcium mobilization in PBLs | [4] |
| IC₅₀ | 2.9 µM | APJ Receptor binding | [3] |
Table 2: In Vitro Anti-HIV-1 Activity of this compound
| HIV-1 Strain | EC₅₀ (µg/mL) |
| HIV-1 NL4-3 | 0.34 ± 0.04 |
| NC10 | 0.37 ± 0.01 |
| HIV-1 HXB2 | 0.18 ± 0.11 |
| HC43 | 0.06 ± 0.02 |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Radioligand Binding Assay (for APJ Receptor)
Objective: To determine the inhibitory concentration (IC₅₀) of this compound for the APJ receptor.
Materials:
-
Stably transfected cells expressing the APJ receptor
-
PBS (Ca²⁺ and Mg²⁺ free) with 0.5 nM EDTA
-
Binding buffer (50 nM HEPES, pH 7.4, 1 nM CaCl₂, 5 nM MgCl₂, 0.1% bovine serum albumin)
-
¹²⁵I-Apelin-13 (radioligand)
-
Unlabeled Apelin-13
-
This compound
Procedure:
-
Cell Preparation: Harvest stably transfected cells using PBS with EDTA. Wash the cells twice with PBS.
-
Binding Experiment: In a final volume of 100 µL of binding buffer, combine 5 x 10⁵ cells with a single concentration of ¹²⁵I-Apelin-13 (e.g., 0.2 nM).
-
Add increasing concentrations of unlabeled this compound.
-
For the determination of non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled Apelin-13.
-
Incubate the samples for 90 minutes at room temperature.
-
Separation and Quantification: Separate the bound and free radioligand by centrifugation. Quantify the radioactivity of the cell pellet.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Calcium Mobilization Assay
Objective: To assess the functional inhibition of CXCR4 signaling by this compound.
Materials:
-
Peripheral blood lymphocytes (PBLs) or other CXCR4-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM)
-
SDF-1 (CXCL12)
-
This compound
-
Fluorometric imaging plate reader (FLIPR) or flow cytometer
Procedure:
-
Cell Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells to remove extracellular dye.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Signal Measurement: Establish a baseline fluorescence reading.
-
Stimulate the cells with a predetermined EC₅₀ concentration of SDF-1.
-
Measure the transient increase in intracellular calcium concentration by monitoring the change in fluorescence.
-
Data Analysis: Calculate the percentage of inhibition of the SDF-1-induced calcium flux for each concentration of this compound and determine the IC₅₀ value.[2][4]
HIV-1 Replication Inhibition Assay
Objective: To determine the effective concentration (EC₅₀) of this compound for inhibiting HIV-1 replication in cell culture.
Materials:
-
Susceptible T-cell line (e.g., MT-4, CEM)
-
X4-tropic HIV-1 strain
-
This compound
-
Cell culture medium and supplements
-
p24 antigen ELISA kit or reverse transcriptase activity assay
Procedure:
-
Cell Plating: Plate the T-cells at an appropriate density in a multi-well plate.
-
Drug Treatment: Add serial dilutions of this compound to the wells.
-
Infection: Infect the cells with a known amount of X4-tropic HIV-1.
-
Incubation: Incubate the cultures for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).
-
Endpoint Measurement: At the end of the incubation period, collect the cell culture supernatant.
-
Quantify the extent of viral replication by measuring the p24 antigen concentration or reverse transcriptase activity.
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each concentration of this compound and determine the EC₅₀ value.
Visualizations
Signaling Pathway
Caption: ALX 40-4C blocks SDF-1 binding to CXCR4, inhibiting downstream signaling.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining the IC50 of ALX 40-4C in a radioligand binding assay.
Logical Relationship: HIV-1 Entry Inhibition
Caption: ALX 40-4C prevents HIV-1 entry by blocking the CXCR4 co-receptor.
References
Troubleshooting & Optimization
Preventing degradation of ALX 40-4C Trifluoroacetate in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of ALX 40-4C Trifluoroacetate (B77799) to prevent its degradation in solution and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is ALX 40-4C Trifluoroacetate and what are its primary targets?
ALX 40-4C is a synthetic peptide composed of nine D-arginine residues. It functions as a potent and specific antagonist of the C-X-C chemokine receptor type 4 (CXCR4) and the Apelin Receptor (APJ).[1] By binding to these receptors, it competitively inhibits the binding of their natural ligands, Stromal Cell-Derived Factor-1 (SDF-1α or CXCL12) for CXCR4 and Apelin for APJ, thereby blocking their downstream signaling pathways.[1][2] This activity is crucial in various physiological and pathological processes, including HIV-1 entry, cancer cell migration, and inflammation.[1][3]
Q2: What are the main causes of this compound degradation in solution?
As a peptide, ALX 40-4C is susceptible to degradation in solution primarily through two chemical pathways:
-
Hydrolysis: This involves the cleavage of the peptide bonds that form the backbone of the molecule. This process is catalyzed by acidic or basic conditions and can be exacerbated by prolonged storage in aqueous solutions, especially at non-optimal pH or elevated temperatures.[4][5][6] Although peptide bonds are relatively stable, hydrolysis can occur over time.[5]
-
Oxidation: While the arginine side chain is generally stable, it can be susceptible to oxidation under certain conditions, such as exposure to reactive oxygen species (ROS) or metal-catalyzed oxidation.[3][4] This can lead to the formation of carbonyl groups and a potential loss of biological activity.[7]
Physical instability, such as aggregation or precipitation, can also be a concern, particularly when diluting a concentrated stock in an aqueous buffer.
Q3: What is the significance of the trifluoroacetate (TFA) salt form?
ALX 40-4C is typically supplied as a trifluoroacetate (TFA) salt due to its use in the final steps of peptide synthesis and purification.[3][8] While generally not detrimental, residual TFA can have implications for certain experiments. At high concentrations, TFA can be cytotoxic and may alter the secondary structure or solubility of the peptide, potentially affecting its biological activity.[8] For sensitive cell-based assays, it is advisable to be aware of the potential effects of TFA and consider using a low final concentration.[8]
Q4: How should I properly store this compound to ensure its stability?
Proper storage is critical to prevent degradation and maintain the bioactivity of ALX 40-4C. The following storage conditions are recommended:
-
Lyophilized Powder: Store desiccated at -20°C for up to 3 years.[4]
-
Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or inconsistent biological activity in assays. | Degradation of the peptide in solution. | - Prepare fresh stock solutions regularly. - Ensure stock solutions are stored in appropriate aliquots at -80°C to minimize freeze-thaw cycles.[4] - Avoid prolonged storage of working dilutions in aqueous buffers at room temperature. Prepare fresh dilutions for each experiment. |
| Improper reconstitution or handling. | - Follow the detailed reconstitution protocol provided. - Ensure the lyophilized powder is fully dissolved before use. Sonication can aid dissolution.[4] | |
| Interference from residual TFA. | - For highly sensitive cellular assays, consider performing a salt exchange to replace TFA with a more biocompatible counter-ion like hydrochloride or acetate.[8] | |
| Precipitation of the peptide upon dilution in aqueous buffer. | Poor solubility in aqueous solutions. | - ALX 40-4C is soluble in sterile water (up to 50 mg/mL) and DMSO.[4] For hydrophobic peptides, initial dissolution in DMSO is recommended.[9] - To minimize precipitation when diluting a DMSO stock, add the solution drop-wise to the aqueous buffer while gently vortexing.[9] - Perform an intermediate dilution in DMSO before the final dilution in the aqueous buffer.[9] |
| Final DMSO concentration is too high. | - Keep the final concentration of DMSO in cell-based assays low (typically below 0.5%) to avoid cytotoxicity.[9] Always include a vehicle control with the same final DMSO concentration. | |
| Difficulty dissolving the lyophilized powder. | Incomplete dissolution. | - Allow the vial to warm to room temperature before opening to prevent condensation.[4] - Briefly centrifuge the vial to collect all the powder at the bottom.[4] - Use sonication for 5-10 minutes to aid dissolution.[4] - Gentle warming to 37°C can also help dissolve the peptide.[4] |
Quantitative Data Summary
| Property | Value | Notes |
| Molecular Formula | C58H114F3N37O12 | Trifluoroacetate salt form. |
| Molecular Weight | 1578.76 g/mol | Commonly supplied salt form.[4] |
| Solubility | Soluble in sterile water (up to 50 mg/mL) and DMSO. | Sonication may be required to aid dissolution in water.[4] |
| Storage (Powder) | Store at -20°C for up to 3 years. | Keep desiccated.[4] |
| Storage (Stock Solution) | Store in aliquots at -20°C for up to 1 month or -80°C for up to 1 year. | Avoid repeated freeze-thaw cycles.[4] |
| CXCR4 Binding Affinity (Ki) | 1 µM | For inhibition of SDF-1 (CXCL12) binding.[5] |
| APJ Receptor Antagonism (IC50) | 2.9 µM | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution from the lyophilized trifluoroacetate salt of ALX 40-4C.
Materials:
-
This compound salt (lyophilized powder)
-
Sterile, nuclease-free water
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized ALX 40-4C to warm to room temperature for at least 15-20 minutes to prevent condensation.[4]
-
Centrifuge the Vial: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure all the lyophilized powder is at the bottom.[4]
-
Calculate the Required Volume of Solvent: To prepare a 10 mM stock solution, use the following formula: Volume (µL) = (Mass of peptide (mg) / 1578.76 g/mol ) * 100,000[4] For example, for 1 mg of this compound: Volume (µL) = (1 / 1578.76) * 100,000 ≈ 63.3 µL
-
Reconstitution: Carefully add the calculated volume of sterile, nuclease-free water to the vial.
-
Dissolution: Gently vortex the vial for 10-15 seconds. If the peptide is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes. The solution should be clear and free of particulates. Gentle warming to 37°C can also be used to aid dissolution.[4]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile polypropylene microcentrifuge tubes to minimize freeze-thaw cycles. Store aliquots at -20°C for up to 1 month or -80°C for up to 1 year.[4]
Protocol 2: CXCL12-Induced Cell Migration Assay
This protocol provides a general workflow for assessing the inhibitory effect of ALX 40-4C on CXCL12-induced cell migration using a transwell assay.[4]
Materials:
-
Cells expressing CXCR4 (e.g., Jurkat cells)
-
Serum-free cell culture medium
-
Recombinant human CXCL12 (SDF-1α)
-
ALX 40-4C stock solution (from Protocol 1)
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plate
-
Calcein-AM or other suitable cell viability stain
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture CXCR4-expressing cells to 70-80% confluency. The day before the assay, starve the cells by culturing them in serum-free medium for 12-24 hours. On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.[4]
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add serum-free medium containing CXCL12 (e.g., 100 ng/mL). For negative control wells, add serum-free medium without CXCL12.[4]
-
In separate tubes, pre-incubate the cell suspension with varying concentrations of ALX 40-4C (e.g., 0.1, 1, 10, 100 µM) for 30 minutes at 37°C. Include a vehicle control (e.g., sterile water).[4]
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each transwell insert.[4]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours, depending on the cell type.[4]
-
Quantification of Migration:
-
Carefully remove the transwell inserts.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Stain the migrated cells on the lower surface of the membrane with Calcein-AM for 30-60 minutes.
-
Measure the fluorescence using a fluorescence plate reader.[4]
-
-
Data Analysis: Calculate the percentage of migration inhibition for each concentration of ALX 40-4C compared to the CXCL12-only control.[4]
Visualizations
Caption: Mechanism of ALX 40-4C action on the CXCR4 signaling pathway.
Caption: Experimental workflow for a cell migration assay.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Carbonylation of Arginine in Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Peptide bond - Wikipedia [en.wikipedia.org]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Common issues with peptide inhibitors in experimental setups.
Welcome to the Technical support center for peptide inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experimental setups.
Table of Contents
-
FAQs: General Handling and Storage
-
Troubleshooting Guide: Solubility Issues
-
Troubleshooting Guide: Stability and Degradation
-
Troubleshooting Guide: Off-Target Effects
-
Troubleshooting Guide: Cellular Delivery
-
Experimental Protocols
FAQs: General Handling and Storage
Q1: How should I store my lyophilized peptide inhibitor?
A1: For long-term storage, lyophilized peptides should be stored at -20°C or, preferably, -80°C, protected from light.[1][2][3] Most lyophilized peptides are stable for several years under these conditions.[2] For short-term storage (days to weeks), they can be kept at 4°C.[3] Peptides containing Cys, Met, or Trp are susceptible to oxidation and should be stored in an oxygen-free atmosphere.[1]
Q2: What is the recommended procedure for reconstituting a peptide inhibitor?
A2: Before opening, always allow the peptide vial to warm to room temperature to prevent moisture absorption.[2][4] The choice of solvent depends on the peptide's properties. It is advisable to test the solubility with a small amount of the peptide first.[5][6]
Q3: How should I store my reconstituted peptide inhibitor?
A3: Peptide solutions are much less stable than their lyophilized form.[3] It is highly recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][2][7] These aliquots should be stored at -20°C or -80°C.[1][5] The shelf life of peptides in solution is limited, often to a few weeks even when refrigerated.[8]
Table 1: Recommended Storage Conditions for Peptide Inhibitors
| Form | Short-Term Storage | Long-Term Storage | Key Considerations |
| Lyophilized Powder | 2–8°C (up to 1 month)[4] | -20°C to -80°C (1-5 years)[4] | Protect from moisture and light.[3][4] |
| Reconstituted Solution | 4°C (< 48 hours)[4] | -20°C to -80°C (weeks to months)[3] | Aliquot to avoid freeze-thaw cycles.[2] Use sterile, filtered solvents.[4] |
Troubleshooting Guide: Solubility Issues
Q4: My peptide inhibitor won't dissolve. What should I do?
A4: Peptide solubility is primarily determined by its amino acid composition, particularly its polarity.[9] Hydrophobic peptides, rich in amino acids like Leucine, Valine, and Phenylalanine, often have limited solubility in aqueous solutions.[9]
Troubleshooting Steps:
-
Assess Peptide Properties: Determine if your peptide is acidic, basic, or neutral based on its amino acid sequence.[5]
-
Choose the Right Solvent:
-
Acidic Peptides (net negative charge): Try dissolving in a small amount of a basic solvent like 0.1 M ammonium (B1175870) bicarbonate and then dilute with water.[6]
-
Basic Peptides (net positive charge): Use a small amount of an acidic solvent like 10-30% acetic acid to dissolve the peptide, then add to your aqueous buffer.[5][10]
-
Neutral/Hydrophobic Peptides: These are often challenging. Start with a small amount of an organic solvent such as DMSO, DMF, or acetonitrile, and then slowly dilute with the aqueous buffer.[5][6]
-
-
Sonication: Brief sonication can help break up aggregates and improve dissolution.[6]
-
pH Adjustment: A peptide's solubility is lowest at its isoelectric point (pI). Adjusting the pH of the solution away from the pI can significantly improve solubility.[9]
Caption: A workflow for troubleshooting peptide solubility issues.
Troubleshooting Guide: Stability and Degradation
Q5: I am seeing inconsistent results over time. Could my peptide be degrading?
A5: Yes, peptide degradation is a common issue that can lead to a loss of activity and experimental variability.[7] Peptides are susceptible to several degradation pathways, including oxidation, deamidation, and hydrolysis.[11]
Common Causes and Solutions:
-
Oxidation: Peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are prone to oxidation.[7][11]
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation, especially at a pH greater than 6.[12][13]
-
Hydrolysis: Peptide bonds can be broken down by water, a process accelerated by extreme pH and high temperatures.[11][13]
-
Solution: Store peptides in their lyophilized form whenever possible and keep solutions frozen.[8]
-
-
Aggregation: Peptides, especially hydrophobic ones, can self-associate to form aggregates, which can reduce their effective concentration and activity.[12][13]
Caption: Key pathways leading to peptide inhibitor degradation.
Troubleshooting Guide: Off-Target Effects
Q6: My experimental results are unexpected or show cellular toxicity. How can I check for off-target effects?
A6: Off-target effects occur when a peptide inhibitor interacts with unintended biomolecules, leading to misleading results or toxicity.[15] These effects are often concentration-dependent.[15]
Strategies to Identify and Mitigate Off-Target Effects:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration. Effective concentrations are often in the low micromolar range.[14] Using concentrations significantly above the IC50 or Kd can lead to off-target binding.[15]
-
Use a Negative Control Peptide: Synthesize a scrambled or inactive version of your peptide inhibitor. This control should have a similar amino acid composition but a different sequence and should not bind to the intended target.
-
Orthogonal Approaches: Use a different inhibitor that targets the same protein or pathway through a different mechanism. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR to reduce the expression of the intended target. If the peptide inhibitor no longer has an effect in the knockdown/knockout cells, this strongly suggests the effect is on-target.
-
Biochemical Assays: Directly test the inhibitor's activity against related proteins or kinases to assess its specificity.[16]
Caption: Simplified diagram illustrating on-target and off-target effects.
Troubleshooting Guide: Cellular Delivery
Q7: My peptide inhibitor is active in a biochemical assay but not in a cell-based assay. What could be the problem?
A7: A common reason for this discrepancy is poor cell permeability.[13] Unlike small molecules, peptides often struggle to cross the cell membrane to reach intracellular targets.[17]
Potential Solutions and Strategies:
-
Cell-Penetrating Peptides (CPPs): Conjugating your inhibitor to a CPP, such as TAT or penetratin, can facilitate its entry into cells.[18]
-
Lipidation or PEGylation: Modifying the peptide with lipid chains (lipidation) or polyethylene (B3416737) glycol (PEGylation) can sometimes improve cellular uptake and stability.[13]
-
Cyclization: Constraining the peptide's structure through cyclization can enhance its stability and, in some cases, its ability to cross cell membranes.[13]
-
Delivery Reagents: Use commercially available transfection reagents designed for peptide delivery.
-
Permeabilization: For some experiments, transiently permeabilizing the cell membrane with agents like digitonin (B1670571) can be an option, although this can affect cell health.
Experimental Protocols
Protocol 1: General Peptide Reconstitution
-
Equilibrate: Allow the lyophilized peptide vial to warm to room temperature before opening.
-
Solvent Addition: Add the appropriate solvent (e.g., sterile water, DMSO, or a buffered solution as determined by the peptide's properties) to the vial to achieve a desired stock concentration (typically 1-10 mM).
-
Dissolution: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.[6] Visually inspect for a clear solution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in low-protein-binding tubes.
-
Storage: Store the aliquots at -20°C or -80°C until use.
Protocol 2: Cell Viability (MTT) Assay to Assess Toxicity
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of the peptide inhibitor in the appropriate cell culture medium. Remove the old medium from the cells and add the peptide-containing medium. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
References
- 1. biomatik.com [biomatik.com]
- 2. genscript.com [genscript.com]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. cernumbiosciences.com [cernumbiosciences.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. genscript.com [genscript.com]
- 8. peptidesuk.com [peptidesuk.com]
- 9. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. nordscipeptides.com [nordscipeptides.com]
- 12. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | The Kinase Specificity of Protein Kinase Inhibitor Peptide [frontiersin.org]
- 17. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 18. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
Technical Support Center: Navigating Off-Target Effects of CXCR4 Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with CXCR4 antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects, and why are they a concern when using CXCR4 antagonists?
A1: Off-target effects occur when a CXCR4 antagonist binds to and modulates the activity of proteins other than CXCR4. These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the inhibition of CXCR4 signaling. Furthermore, off-target effects can cause cellular toxicity and a lack of translatability from preclinical models to clinical settings, where the off-target effect may have different consequences or cause adverse side effects.[1][2][3] For example, the clinical development of the CXCR4 antagonist AMD3100 (Plerixafor) for HIV treatment was halted due to cardiotoxicity.[4]
Q2: I'm observing an unexpected phenotype in my experiment. How can I determine if it's an on-target or off-target effect of my CXCR4 antagonist?
A2: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-step approach is recommended:
-
Confirm On-Target Engagement: First, verify that your antagonist is engaging with CXCR4 in your experimental system at the concentration used. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.
-
Use a Structurally Different Antagonist: Employ a second, structurally unrelated CXCR4 antagonist. If this second antagonist recapitulates the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: The gold standard for validating an on-target effect is to use genetic approaches like CRISPR-Cas9 or siRNA to knock down or knock out the CXCR4 gene (CXCR4). If the phenotype disappears in the absence of the CXCR4 protein, it strongly suggests the effect is on-target.[5]
-
Rescue Experiment: In a CXCR4 knockout/knockdown background, re-introducing a wild-type or a drug-resistant mutant of CXCR4 can help confirm the on-target effect. If the phenotype is restored, it validates the on-target mechanism.
Below is a logical workflow to differentiate between on-target and off-target effects:
Figure 1: A logical workflow for differentiating between on-target and off-target effects.
Q3: What are some known off-target effects or liabilities of common CXCR4 antagonists?
A3: While comprehensive off-target profiles for all CXCR4 antagonists are not publicly available, some information is known:
-
Plerixafor (AMD3100): Clinical use has identified common side effects including gastrointestinal issues (diarrhea, nausea), injection site reactions, fatigue, and headache.[2][6][7][8] More serious, though less common, adverse effects can include splenic enlargement, leukocytosis, and thrombocytopenia.[1][2] Mechanistically, at high concentrations, Plerixafor may act as a partial agonist at CXCR7, another receptor for the ligand CXCL12.[9][10]
-
IT1t: This antagonist has been shown to selectively disrupt CXCR4 dimers and oligomers, an effect not observed with AMD3100.[11] This suggests a different mode of interaction with the receptor that could potentially lead to a different off-target profile.
-
General Concerns: As CXCR4 is a GPCR, antagonists may interact with other GPCRs, kinases, or ion channels.[12] Cardiotoxicity is a potential concern for this class of compounds.[4]
Q4: How can I proactively assess the selectivity of my CXCR4 antagonist?
A4: Proactively profiling your antagonist is a key step in understanding its potential for off-target effects.
-
In Silico Prediction: Computational methods can predict potential off-target interactions based on the chemical structure of your antagonist.[12][13]
-
Kinase Selectivity Profiling: A broad kinase panel screen is highly recommended, as many small molecule inhibitors unintentionally target kinases. This will provide an IC50 value of your compound against a wide range of kinases.
-
GPCR Panel Screening: Screening your antagonist against a panel of other G-protein coupled receptors can identify other potential binding partners.
-
Proteome-wide Screening: Unbiased approaches like chemical proteomics or proteome microarrays can identify a broader range of interacting proteins.[2][14]
An experimental workflow for identifying off-target effects is outlined below:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What are the side effects of Plerixafor? [synapse.patsnap.com]
- 3. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plerixafor, a CXCR4 antagonist for the mobilization of hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plerixafor: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. Plerixafor: A chemokine receptor-4 antagonist for mobilization of hematopoietic stem cells for transplantation after high-dose chemotherapy for non-Hodgkin's lymphoma or multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment [frontiersin.org]
- 10. CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biased antagonism of CXCR4 avoids antagonist tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Plerixafor? [synapse.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Peptide Inhibitor Stability for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of peptide inhibitors for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peptide inhibitor instability during long-term experiments?
Peptide inhibitors are susceptible to several degradation pathways that can compromise their efficacy over time. The primary causes of instability include:
-
Proteolytic Degradation: Peptides are prone to cleavage by proteases present in biological samples (e.g., serum, plasma, cell lysates). Exopeptidases cleave amino acids from the N- or C-terminus, while endopeptidases cleave within the peptide sequence.[1][2][3][4]
-
Chemical Instability: Several chemical modifications can occur, leading to loss of activity. These include:
-
Oxidation: Residues like Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) are susceptible to oxidation.[5][6][7]
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) can undergo deamidation to form Aspartic acid and Glutamic acid, respectively, which can alter the peptide's structure and function.[7][8]
-
Hydrolysis: Cleavage of peptide bonds can occur, especially at extreme pH values.[7][8]
-
-
Physical Instability:
-
Aggregation: Peptides, particularly those with hydrophobic residues, can self-associate to form soluble or insoluble aggregates, leading to a loss of active compound.[5][6][9]
-
Poor Solubility: Limited solubility in aqueous buffers can lead to precipitation and an inaccurate concentration of the active inhibitor.[9]
-
-
Improper Storage and Handling: Factors such as temperature fluctuations, exposure to light, and repeated freeze-thaw cycles can significantly degrade peptide inhibitors.[10][11][12][13]
Q2: How can I improve the proteolytic stability of my peptide inhibitor?
Several strategies can be employed to make peptide inhibitors more resistant to enzymatic degradation:
-
N- and C-Terminal Modifications: Capping the ends of the peptide can block exopeptidase activity. Common modifications include N-terminal acetylation and C-terminal amidation.[2][14][15]
-
D-Amino Acid Substitution: Replacing natural L-amino acids with their D-enantiomers at protease cleavage sites can prevent recognition by enzymes.[1][7][16]
-
Non-Canonical Amino Acids: Incorporating unnatural amino acids or N-methylated residues can create steric hindrance and resistance to proteolysis.[1]
-
Cyclization: Creating a cyclic peptide (head-to-tail, side-chain-to-side-chain) restricts the peptide's conformation, making it a poorer substrate for proteases.[1][14][15]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains increases the peptide's size and can shield it from proteases.[1][14]
-
Lipidation: Acylating the peptide with a fatty acid chain can promote binding to albumin in plasma, extending its half-life.[1][14]
Q3: My peptide inhibitor is aggregating in solution. What can I do?
Peptide aggregation is often driven by hydrophobic interactions. Here are some troubleshooting tips:
-
Optimize pH: Adjust the pH of the solution to be at least one unit away from the peptide's isoelectric point (pI) to increase its net charge and promote repulsion between molecules.[9][17]
-
Use Solubilizing Agents: For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, followed by dilution in aqueous buffer, can be effective.[9][18]
-
Incorporate Excipients: Certain additives can help prevent aggregation:
-
Amino Acids: Arginine and glycine (B1666218) have been shown to reduce aggregation.[6]
-
Sugars and Polyols: Mannitol or sucrose (B13894) can stabilize the peptide's native conformation.[19]
-
Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or 80 can be beneficial.[19]
-
-
Control Concentration: Higher peptide concentrations can promote aggregation.[6] Work with the lowest effective concentration possible.
-
Proper Storage: Store peptide solutions in aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[10][12]
Q4: What are the best practices for storing and handling peptide inhibitors?
Proper storage is critical for maintaining the long-term stability of peptide inhibitors.
-
Lyophilized Peptides:
-
Peptides in Solution:
-
The shelf-life in solution is limited. It is highly recommended to prepare fresh solutions for each experiment.[10]
-
If storage is necessary, use sterile buffers at a pH of 5-6, divide into single-use aliquots, and store at -20°C or -80°C.[10][12]
-
Crucially, avoid repeated freeze-thaw cycles , as this can lead to degradation and aggregation.[10][12][13]
-
Troubleshooting Guides
Issue 1: Loss of Inhibitor Activity Over Time in Cell Culture
| Potential Cause | Troubleshooting Step | Rationale |
| Proteolytic Degradation | 1. Perform a stability assay in cell culture media with and without serum. 2. Analyze samples at different time points using HPLC-MS. | To determine if components in the serum or secreted by the cells are degrading the peptide.[20][21] |
| Chemical Instability | 1. If the peptide contains Cys, Met, or Trp, consider using media with reduced levels of oxidizing agents. 2. Ensure the pH of the media remains stable throughout the experiment. | To mitigate oxidation and pH-driven degradation.[5][6] |
| Adsorption to Surfaces | 1. Use low-binding plasticware (e.g., polypropylene). 2. Consider adding a small amount of a carrier protein like BSA to the media. | Hydrophobic peptides can adsorb to plastic surfaces, reducing the effective concentration.[13] |
Issue 2: Peptide Inhibitor Precipitates Upon Reconstitution
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility | 1. Check the peptide's amino acid composition for hydrophobicity. 2. Test solubility in a small amount of peptide first.[18] 3. Use a step-wise dissolution protocol: start with a small volume of organic solvent (e.g., DMSO) and then slowly add the aqueous buffer while vortexing.[18][22] | To find an appropriate solvent system for hydrophobic or difficult-to-dissolve peptides. |
| pH is near Isoelectric Point (pI) | 1. Calculate the theoretical pI of the peptide. 2. If the peptide is acidic (net charge < 0), try dissolving in a basic buffer (e.g., add a small amount of 10% ammonium (B1175870) hydroxide). 3. If the peptide is basic (net charge > 0), try dissolving in an acidic buffer (e.g., 10% acetic acid).[18][23] | Peptides are least soluble at their pI. Adjusting the pH away from the pI increases net charge and improves solubility.[9] |
| Aggregation | 1. Use sonication to aid dissolution.[18] 2. Gently warm the solution.[18] | These methods can help break up small aggregates that may have formed. |
Data Presentation
Table 1: Impact of Chemical Modifications on Peptide Inhibitor Half-Life
This table summarizes the fold-increase in half-life observed for various peptide modification strategies compared to their unmodified counterparts, as reported in different in vitro systems.
| Modification Strategy | Peptide/Analog Example | System | Fold Increase in Half-Life (Approx.) | Reference |
| N-Terminal Acetylation | Glucose-dependent insulinotropic polypeptide (GIP) | In vivo | >288 | [14] |
| D-Amino Acid Substitution | GnRH Analog | Intravenous | 33.6 | [14] |
| Cyclization (N-to-C) | Pasireotide (Somatostatin analog) | In vivo | 24 | [15] |
| PEGylation | Glucagon-like peptide-1 (GLP-1) | Rat Plasma | 16 | [14] |
| Lipidation | Liraglutide (GLP-1 analog) | In vivo | Significantly Increased | [14] |
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Human Serum
This protocol assesses the stability of a peptide inhibitor in the presence of proteases found in human serum.
-
Preparation:
-
Prepare a stock solution of the test peptide (e.g., 1 mg/mL) in a suitable solvent (e.g., sterile water or DMSO).[24]
-
Thaw pooled human serum on ice. Centrifuge at 1,500 x g for 10 minutes at 4°C to remove any cryoprecipitates.
-
Pre-warm the serum to 37°C in a water bath.
-
-
Incubation:
-
Initiate the reaction by adding the peptide stock solution to the pre-warmed serum to a final peptide concentration of 10-50 µM.
-
Incubate the mixture at 37°C.[24]
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.[24]
-
Immediately quench the enzymatic reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile (B52724) (ACN) or 10% trichloroacetic acid (TCA) to precipitate the serum proteins.[24]
-
-
Sample Processing:
-
Vortex the quenched sample vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.[24]
-
Carefully collect the supernatant, which contains the intact peptide and any degradation products.
-
-
Analysis:
-
Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the half-life (t½) by plotting the natural logarithm of the percentage of intact peptide remaining versus time and fitting the data to a first-order decay curve.[24]
-
Visualizations
Diagram 1: General Workflow for Assessing Peptide Stability
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 10. genscript.com [genscript.com]
- 11. jpt.com [jpt.com]
- 12. nordscipeptides.com [nordscipeptides.com]
- 13. peptide.com [peptide.com]
- 14. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 15. researchgate.net [researchgate.net]
- 16. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 24. benchchem.com [benchchem.com]
Minimizing non-specific binding of ALX 40-4C Trifluoroacetate.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ALX 40-4C Trifluoroacetate, focusing on minimizing non-specific binding and ensuring data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: ALX 40-4C is a small, synthetic peptide that functions as a competitive antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] Its structure consists of nine D-arginine residues, giving it a strong positive charge.[2][3] The primary mechanism of action involves binding to the second extracellular loop of the CXCR4 receptor.[1][4] This binding event sterically hinders the interaction of CXCR4 with its natural ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), as well as with the HIV-1 envelope glycoprotein (B1211001) gp120.[1][4] By blocking this interaction, ALX 40-4C inhibits the downstream signaling pathways that are crucial for cell migration, proliferation, and survival, and it also prevents the entry of X4-tropic HIV-1 strains into host cells.[1][4]
Q2: What are the known off-target effects of ALX 40-4C?
A2: In addition to its primary activity on CXCR4, ALX 40-4C has been identified as an antagonist of the APJ receptor, which is a distinct G-protein coupled receptor.[1][5][6] This off-target activity should be taken into consideration when designing experiments and interpreting results.[1]
Q3: What causes the high non-specific binding observed with ALX 40-4C?
A3: The high background signal and non-specific binding often encountered with ALX 40-4C are primarily due to its highly cationic nature.[3] The peptide is composed of nine D-arginine residues, which impart a strong positive charge.[2][3] This positive charge can lead to electrostatic interactions with negatively charged surfaces, such as laboratory plasticware, cell membranes, and various proteins.[3]
Q4: How can I confirm that the observed binding of ALX 40-4C in my assay is specific to CXCR4?
A4: To verify the specificity of ALX 40-4C binding to CXCR4, you can perform a competition binding assay.[3] This involves using a high concentration of the unlabeled natural ligand, SDF-1α.[3] A significant reduction in the binding of labeled ALX 40-4C in the presence of excess unlabeled SDF-1α indicates that the binding is specific to the SDF-1α binding site on the CXCR4 receptor.[3]
Troubleshooting Guide: Minimizing Non-Specific Binding
High non-specific binding can compromise the accuracy of experimental data. The following troubleshooting guide provides strategies to mitigate this issue when working with ALX 40-4C.
| Issue | Potential Cause | Recommended Solution |
| High background signal in plate-based assays | The highly cationic ALX 40-4C peptide adheres to the negatively charged surfaces of standard polystyrene plates.[3] | Use low-binding plates: Switch to commercially available low-protein-binding microplates. These plates have a more neutral or hydrophilic surface, which reduces non-specific hydrophobic and electrostatic interactions.[3] Pre-treat plasticware: Incubate plates with a blocking solution, such as 1% Bovine Serum Albumin (BSA), for at least one hour before use.[3] |
| Non-specific binding to cells or membranes | Electrostatic interactions between the positively charged ALX 40-4C and the negatively charged cell surface. | Optimize buffer conditions: Adjusting the pH of the experimental buffer can alter the charge of both the peptide and the cell surface, potentially reducing non-specific interactions.[7] Increase salt concentration: Increasing the ionic strength of the buffer by adding salts like NaCl can help to disrupt non-specific electrostatic interactions.[7] Include blocking agents: Incorporate blocking agents like BSA or casein in your assay buffer to saturate non-specific binding sites.[7][8][9] |
| Analyte loss due to binding to tubing and container walls | Adhesion of the peptide to the surfaces of tubes and pipette tips. | Use low-retention plastics: Utilize low-retention polypropylene (B1209903) tubes and pipette tips. Include surfactants: Adding a small concentration of a non-ionic surfactant, such as Tween 20, to your buffers can help to prevent the analyte from adhering to plastic surfaces.[7] |
| Difficulty distinguishing specific from non-specific signal | Insufficient controls in the experimental design. | Incorporate proper controls: Always include negative controls, such as a scrambled peptide with similar physicochemical properties but no affinity for the target, to differentiate between specific and non-specific binding.[3] Also, use a "no-ligand" control to determine the background signal. |
Quantitative Data Summary
The following table summarizes the key binding parameters for this compound.
| Target Receptor | Parameter | Value | Notes |
| CXCR4 | Ki | 1 µM | For inhibition of SDF-1 binding.[2][6][10] |
| APJ Receptor | IC50 | 2.9 µM | Antagonistic activity.[1][5][6][10] |
| HIV-1 (X4 strains) | EC50 | 0.06 - 1.34 µg/mL | Varies depending on the specific HIV-1 strain.[4][6] |
| Cytotoxicity | CC50 | 21 µg/mL | 50% cytotoxic concentration.[6] |
Key Experimental Protocols
Protocol 1: Competitive Binding Assay to Determine Specificity
This protocol is designed to confirm that the binding of ALX 40-4C is specific to the CXCR4 receptor.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Fluorescently labeled ALX 40-4C
-
Unlabeled ALX 40-4C (for standard curve)
-
Unlabeled SDF-1α (as a competitor)
-
Low-binding 96-well plates
-
Plate reader capable of detecting the fluorescent label
Procedure:
-
Cell Preparation: Harvest CXCR4-expressing cells and resuspend them in Assay Buffer to a final concentration of 1 x 106 cells/mL.
-
Serial Dilution: Prepare a serial dilution of unlabeled ALX 40-4C in Assay Buffer to generate a standard curve.
-
Assay Setup:
-
To the appropriate wells of a low-binding 96-well plate, add 50 µL of the cell suspension.
-
For the competition wells, add 25 µL of a high concentration of unlabeled SDF-1α (e.g., 1 µM). For total binding wells, add 25 µL of Assay Buffer.
-
Add 25 µL of fluorescently labeled ALX 40-4C at a concentration at or below its Kd.
-
-
Incubation: Incubate the plate for 1-2 hours at 4°C or room temperature, protected from light.
-
Washing: Centrifuge the plate and carefully aspirate the supernatant. Wash the cells 2-3 times with cold Assay Buffer to remove unbound ligand.
-
Data Acquisition: Resuspend the cell pellets in a final volume of 100 µL of Assay Buffer and measure the fluorescence using a plate reader.
-
Data Analysis: A significant decrease in fluorescence in the wells containing unlabeled SDF-1α compared to the total binding wells confirms specific binding to CXCR4.
Protocol 2: Cell Migration (Chemotaxis) Assay
This protocol assesses the inhibitory effect of ALX 40-4C on CXCL12-induced cell migration.
Materials:
-
CXCR4-expressing cells
-
Serum-free cell culture medium
-
Recombinant human CXCL12 (SDF-1α)
-
This compound
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cell viability stain (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture CXCR4-expressing cells and starve them in serum-free medium for 12-24 hours prior to the assay. Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 106 cells/mL.[11]
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add medium containing CXCL12 (e.g., 100 ng/mL) as the chemoattractant. For negative control wells, add serum-free medium without CXCL12.[11]
-
In separate tubes, pre-incubate the cell suspension with various concentrations of ALX 40-4C for 30 minutes at 37°C. Include a vehicle control.[11]
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.[11]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours, depending on the cell type.[11]
-
Quantification of Migration:
-
Data Acquisition: Measure the fluorescence of the migrated cells using a fluorescence plate reader.[11]
-
Data Analysis: Calculate the percentage of migration inhibition for each concentration of ALX 40-4C compared to the CXCL12-only control. Plot the percentage of inhibition against the log of the ALX 40-4C concentration to determine the IC50 value.[11]
Visualizations
Caption: ALX 40-4C competitively antagonizes the CXCR4 receptor.
Caption: Troubleshooting workflow for minimizing non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mybiosource.com [mybiosource.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 9. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: ALX 40-4C Trifluoroacetate in Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using ALX 40-4C Trifluoroacetate (B77799) in cell viability and functional assays. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data presented for ease of use.
Frequently Asked Questions (FAQs)
Q1: What is ALX 40-4C Trifluoroacetate and how does it work?
ALX 40-4C is a small peptide inhibitor of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] Its primary mechanism of action involves binding to the second extracellular loop of the CXCR4 receptor, which competitively blocks the binding of its natural ligand, Stromal Cell-Derived Factor-1 (SDF-1 or CXCL12).[2][3] This inhibition prevents the downstream signaling cascades responsible for cell migration, proliferation, and survival.[2] ALX 40-4C is also known to act as an antagonist for the APJ receptor (apelin receptor).[1][4][5][6] Because of its role in blocking CXCR4, which is a co-receptor for T-tropic (X4) strains of HIV-1, it also suppresses viral entry into host cells.[2][4]
Q2: What is the significance of the trifluoroacetate (TFA) salt form?
ALX 40-4C is typically synthesized and purified using high-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA).[3] As a result, the final product is a salt where TFA anions are bound to positively charged residues on the peptide.[3] While widely used, residual TFA can be cytotoxic and may alter the peptide's secondary structure, potentially impacting experimental results.[3] For sensitive cell-based assays, researchers should be aware of potential TFA-induced effects.[3]
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical for maintaining the compound's activity.
-
Reconstitution : To prepare a stock solution, allow the lyophilized powder to reach room temperature before opening the vial to prevent condensation.[7] It is soluble in sterile water (up to 50 mg/mL) and DMSO.[7] For a 10 mM stock solution from 1 mg of the trifluoroacetate salt (MW: 1578.76 g/mol ), you would add 63.3 µL of solvent.[7]
-
Storage :
Q4: What are the recommended working concentrations for cell-based assays?
The optimal concentration depends on the specific cell type and assay.
-
For non-HIV-related applications like cancer cell migration, a starting concentration range of 1-10 µM is recommended for initial experiments.[8]
-
It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific setup.[8]
-
The 50% cytotoxic concentration (CC50) is approximately 21 µg/mL, which serves as a useful upper limit to maintain cell viability in long-term experiments.[1][8]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C58H114F3N37O12 | [6] |
| Molecular Weight | 1578.76 g/mol | [4][7] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in sterile water (up to 50 mg/mL) and DMSO | [7] |
Table 2: Biological Activity and Cytotoxicity
| Target/Assay | Metric | Value | Source(s) |
| SDF-1/CXCR4 Binding | Ki | 1 µM | [1][4] |
| APJ Receptor Binding | IC50 | 2.9 µM | [1][4][5][6] |
| Anti-HIV-1 (NL4-3, NC10) | EC50 | 0.34 - 0.37 µg/mL | [1][9][10] |
| Anti-HIV-1 (HXB2, HC43) | EC50 | 0.06 - 0.18 µg/mL | [1][9][10] |
| Cytotoxicity | CC50 | 21 µg/mL | [1][8] |
Signaling Pathway and Workflow Diagrams
Caption: CXCR4 signaling and inhibition by ALX 40-4C.
Caption: Experimental workflow for a cell viability assay.
Troubleshooting Guide
Problem: I am seeing higher-than-expected cytotoxicity in my cell viability assay, even at low concentrations.
-
Possible Cause 1: Residual TFA : The trifluoroacetate (TFA) salt used during peptide purification can be cytotoxic to some cell lines.[3]
-
Solution : If high cytotoxicity is observed, consider performing a salt exchange to replace TFA with a more biocompatible counter-ion like hydrochloride (HCl) or acetate.[3] Alternatively, ensure the final concentration of TFA in the well is minimal and run a vehicle control with a corresponding TFA concentration to assess its specific effect.
-
-
Possible Cause 2: Solvent Toxicity : If using DMSO to dissolve the compound, high final concentrations in the culture medium can be toxic to cells.
-
Solution : Ensure the final DMSO concentration in your assay wells is less than 0.5% (and preferably ≤0.1%). Run a vehicle control with the highest concentration of DMSO used in your experiment to confirm it is not the source of toxicity.
-
Problem: My results are inconsistent between different batches of ALX 40-4C.
-
Possible Cause: Variable TFA Levels : Different synthesis and purification runs can lead to varying amounts of residual TFA, causing batch-to-batch variability in biological activity.[3]
-
Solution : To ensure consistency, it is good practice to qualify each new batch. This can involve performing a standard dose-response curve or considering TFA removal for all new batches used in sensitive assays.[3]
-
Problem: The MTT assay results are not correlating with other viability markers or observations.
-
Possible Cause: Interference with MTT Reduction : The MTT assay measures mitochondrial reductase activity, not necessarily cell death.[11][12][13] ALX 40-4C could potentially alter cellular metabolism or reductase activity without directly killing the cells, leading to misleading results.[13]
-
Solution : Corroborate MTT results with a different type of viability assay. Use a dye exclusion method like Trypan Blue to count living vs. dead cells or an assay that measures membrane integrity, such as an LDH release assay.[8]
-
Problem: I am not observing any inhibitory effect in my cell migration assay.
-
Possible Cause 1: Insufficient Pre-incubation : The inhibitor needs time to bind to the CXCR4 receptors before the chemoattractant (SDF-1) is added.
-
Possible Cause 2: Sub-optimal Concentrations : The concentration of ALX 40-4C may be too low, or the concentration of the chemoattractant (SDF-1) may be too high, overcoming the inhibition.
Caption: Troubleshooting workflow for ALX 40-4C assays.
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM ALX 40-4C Stock Solution
-
Materials :
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or DMSO
-
Sterile polypropylene (B1209903) microcentrifuge tubes
-
-
Procedure :
-
Before opening, allow the vial of lyophilized powder to equilibrate to room temperature for 15-20 minutes.[7]
-
Briefly centrifuge the vial to ensure all powder is at the bottom.[5][7]
-
Calculate the required solvent volume. For 1 mg of this compound (MW = 1578.76 g/mol ) to make a 10 mM stock, add 63.3 µL of solvent.[7]
-
Add the calculated volume of sterile water or DMSO to the vial.
-
Gently vortex to dissolve. Sonication may be used to aid dissolution in water.[7]
-
Aliquot into single-use volumes and store at -20°C (short-term) or -80°C (long-term).[7]
-
Protocol 2: MTT Cell Viability Assay
-
Materials :
-
CXCR4-expressing cells
-
Complete culture medium
-
ALX 40-4C stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
-
Procedure :
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of ALX 40-4C in culture medium. Add 10 µL of the diluted compound, vehicle control, and untreated control to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Protocol 3: Transwell Cell Migration Assay
-
Materials :
-
CXCR4-expressing cells (e.g., Jurkat cells)
-
Serum-free culture medium
-
Recombinant human SDF-1 (CXCL12)
-
ALX 40-4C stock solution
-
Transwell inserts (e.g., 8 µm pore size) for a 24-well plate
-
-
Procedure :
-
Culture cells to 70-80% confluency, then starve them in serum-free medium for 12-24 hours.[7]
-
On the day of the assay, harvest and resuspend the starved cells in serum-free medium at 1 x 10^6 cells/mL.[7]
-
In the lower chambers of the 24-well plate, add 600 µL of serum-free medium containing the chemoattractant (e.g., 100 ng/mL SDF-1). For negative controls, add medium without SDF-1.[7][8]
-
In separate tubes, pre-incubate the cell suspension with varying concentrations of ALX 40-4C (e.g., 1-10 µM) or a vehicle control for 30-60 minutes at 37°C.[7][8]
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.[7]
-
Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.[7]
-
After incubation, carefully remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Crystal Violet or a fluorescent dye like Calcein-AM).
-
Quantify the migrated cells by eluting the stain and measuring absorbance or by counting cells in several fields of view under a microscope.
-
Calculate the percentage of migration inhibition for each ALX 40-4C concentration compared to the SDF-1-only control.[7]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mybiosource.com [mybiosource.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reactivi.ro [reactivi.ro]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of CXCR4 Antagonists: ALX 40-4C Trifluoroacetate vs. AMD3100 (Plerixafor)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent antagonists of the C-X-C chemokine receptor type 4 (CXCR4): the peptide-based ALX 40-4C Trifluoroacetate and the small molecule AMD3100 (Plerixafor). The CXCL12/CXCR4 signaling axis is a critical mediator in numerous physiological and pathological processes, including immune cell trafficking, hematopoiesis, HIV-1 entry, and cancer metastasis, making its antagonists subjects of intense research.[1][2]
Comparative Analysis of Inhibitor Performance
ALX 40-4C and AMD3100 inhibit CXCR4 function through distinct mechanisms. ALX 40-4C, a synthetic peptide of nine D-arginine residues, acts as a competitive antagonist, binding directly to the second extracellular loop of the CXCR4 receptor.[1][3] This sterically hinders the interaction of the natural ligand, CXCL12 (also known as SDF-1), and the HIV-1 envelope glycoprotein (B1211001) gp120.[1][3] In contrast, AMD3100 is a bicyclam small molecule that functions as a selective, non-competitive allosteric antagonist, though some studies suggest it may also possess weak partial agonist properties.[4][5][6] This fundamental difference in their chemical nature and binding mode is reflected in their respective potencies across various functional assays.
Data Presentation: Quantitative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for both compounds, representing the concentration required to inhibit 50% of a specific biological function or binding event. Lower values are indicative of higher potency.
| Parameter | This compound | AMD3100 (Plerixafor) | Assay Type | Cell Line / System |
| Ligand Binding Inhibition | Ki: ~1000 nM[3][7][8][9] | IC50: 320 - 651 nM[7][10] | Competitive binding with CXCL12/SDF-1 | CXCR4-expressing cells (e.g., CCRF-CEM) |
| GTP-binding Inhibition | Not specified | IC50: ~27 nM[10] | SDF-1 mediated GTP-binding | CCRF-CEM cell membranes |
| Calcium Mobilization | IC50: ~20 nM[3] | IC50: ~572 nM[10] | Inhibition of CXCL12-induced Ca²⁺ flux | Peripheral Blood Lymphocytes (PBLs) / CCRF-CEM |
| Chemotaxis Inhibition | Not specified | IC50: ~51 nM[10] | Inhibition of CXCL12-induced cell migration | CCRF-CEM T-cells |
| Anti-HIV-1 Activity | EC50: 0.06 - 0.37 µg/mL (X4 strains)[8][9] | EC50: 1 - 10 nM (X4 strains)[11] | Viral replication inhibition | T-lymphocyte cell lines |
| Off-Target Activity | IC50: 2.9 µM (APJ Receptor)[1][3][7][8] | Not reported to be cross-reactive with other chemokine receptors[10] | Binding Assay | APJ Receptor-expressing system |
Signaling Pathway and Mechanism of Inhibition
The binding of the chemokine CXCL12 to its G-protein coupled receptor, CXCR4, initiates a cascade of intracellular signaling events. This activation leads to the dissociation of the G-protein into Gαi and Gβγ subunits, triggering downstream pathways such as PI3K/AKT and PLC/MAPK.[12][13] These pathways are integral to cell survival, proliferation, and migration. Both ALX 40-4C and AMD3100 prevent the initiation of this cascade by blocking CXCL12 from binding to the receptor.
Key Experimental Protocols
Accurate comparison of inhibitor potency relies on standardized and robust experimental methodologies. Below are detailed protocols for key assays used to characterize CXCR4 antagonists.
Competitive Binding Assay (Flow Cytometry-Based)
This assay quantifies the ability of a compound to compete with a fluorescently labeled ligand (e.g., CXCL12-AF647) for binding to CXCR4 on living cells.[1][14][15]
-
Objective: To determine the IC50 value of the antagonist for CXCR4 binding.
-
Materials:
-
CXCR4-expressing cells (e.g., Jurkat T-cells, which endogenously express CXCR4).[14]
-
Assay Buffer (e.g., PBS with 0.1% BSA or Hank's Balanced Salt Solution with 20 mM HEPES).[7][14]
-
Fluorescently labeled CXCL12 (e.g., CXCL12-AF647).[14]
-
Serial dilutions of unlabeled antagonists (ALX 40-4C, AMD3100).
-
96-well round-bottom plates.
-
Flow cytometer.
-
-
Protocol:
-
Cell Preparation: Harvest and wash CXCR4-expressing cells, then resuspend in Assay Buffer to a final concentration of 2 x 10^6 cells/mL.
-
Compound Plating: Add 50 µL of serially diluted antagonist or vehicle control to the appropriate wells of a 96-well plate.
-
Cell Addition & Pre-incubation: Add 50 µL of the cell suspension (100,000 cells) to each well. Incubate for 15 minutes at room temperature, protected from light.[14][15]
-
Ligand Addition: Add 50 µL of fluorescently labeled CXCL12 at a fixed concentration (e.g., 25 ng/mL final concentration) to all wells.[14]
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light, to allow binding to reach equilibrium.
-
Washing: Centrifuge the plate (e.g., 400 x g for 5 minutes), discard the supernatant, and wash the cell pellets with 200 µL of ice-cold Assay Buffer to remove unbound ligand. Repeat the wash step.[15]
-
Data Acquisition: Resuspend the final cell pellets in buffer and acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000) per sample.
-
Data Analysis: Gate on the viable cell population and determine the median fluorescence intensity (MFI). Plot the MFI against the logarithm of the antagonist concentration and fit a dose-response curve to calculate the IC50 value.[1]
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration ([Ca²⁺]i) induced by CXCL12 activation of CXCR4.[1][10]
-
Objective: To determine the potency of the antagonist in blocking CXCR4 signal transduction.
-
Materials:
-
Protocol:
-
Cell Preparation: Isolate or culture CXCR4-expressing cells.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., Fluo-4 AM for 30-60 minutes at 37°C).[1]
-
Washing: Wash the cells to remove excess extracellular dye.
-
Assay: Place the dye-loaded cells in the reading instrument. Establish a stable baseline fluorescence reading.
-
Inhibition: Add varying concentrations of the antagonist (ALX 40-4C or AMD3100) and incubate for a short period (e.g., 10-15 minutes).
-
Stimulation: Inject a fixed concentration of CXCL12 (at its EC80) to stimulate the cells.
-
Data Acquisition: Record the change in fluorescence intensity over time, which corresponds to the mobilization of intracellular calcium.[7]
-
Data Analysis: Calculate the percentage inhibition of the CXCL12-induced response for each antagonist concentration and determine the IC50 value.[1]
-
Chemotaxis (Cell Migration) Assay
This assay assesses the ability of an antagonist to inhibit the directed migration of cells toward a chemoattractant gradient of CXCL12.[10][16]
-
Objective: To quantify the functional inhibition of cell migration by the antagonist.
-
Materials:
-
CXCR4-expressing migratory cells (e.g., lymphocytes, leukemia cell lines).
-
Transwell inserts (e.g., 8 µm pore size for lymphocytes).
-
24-well companion plates.
-
Chemotaxis Buffer (e.g., RPMI with 0.5% BSA).
-
Recombinant human CXCL12.
-
Serial dilutions of antagonists.
-
-
Protocol:
-
Setup: Place Transwell inserts into the wells of the 24-well plate. Add Chemotaxis Buffer containing CXCL12 to the lower chamber.
-
Cell Preparation: Harvest and resuspend cells in Chemotaxis Buffer.
-
Inhibition: Pre-incubate the cells with various concentrations of the antagonist or vehicle control for 15-30 minutes at room temperature.[1]
-
Seeding: Add the cell suspension (containing the antagonist) to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for migration (typically 2-4 hours).[1][7]
-
Quantification: After incubation, remove the inserts. Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining & Counting: Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or Crystal Violet). Count the migrated cells in several fields of view using a microscope.
-
Data Analysis: Calculate the percent inhibition of migration for each antagonist concentration relative to the CXCL12-only control and determine the IC50 value.[1]
-
Standardized Workflow for Inhibitor Comparison
A logical workflow is essential for the systematic evaluation and comparison of CXCR4 inhibitors. This process ensures that data from binding assays are correlated with functional outcomes, providing a comprehensive profile of each compound.
Conclusion
Both ALX 40-4C and AMD3100 are effective antagonists of the CXCR4 receptor, but they exhibit distinct pharmacological profiles. AMD3100, the first CXCR4 antagonist approved by the FDA for stem cell mobilization, generally demonstrates higher potency in ligand binding and chemotaxis inhibition assays, with IC50 values in the nanomolar range.[5][7][17] ALX 40-4C, a pioneering peptide inhibitor, shows potent activity in functional assays like calcium mobilization but has a lower affinity in direct binding assays compared to AMD3100.[3][7] A critical consideration for ALX 40-4C is its documented off-target activity as an antagonist of the APJ receptor, which should be accounted for when interpreting experimental results.[1][7]
The choice between these inhibitors will depend on the specific research or therapeutic application, weighing factors such as required potency, desired mechanism of action (competitive vs. allosteric), and potential for off-target effects. The experimental protocols and comparative data provided in this guide serve as a foundational resource for making informed decisions in the development of CXCR4-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CXCR4 antagonist AMD3100 (plerixafor): From an impurity to a therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiology and Pharmacology of Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A point mutation that confers constitutive activity to CXCR4 reveals that T140 is an inverse agonist and that AMD3100 and ALX40-4C are weak partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Characterization of the molecular pharmacology of AMD3100: a specific antagonist of the G-protein coupled chemokine receptor, CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 16. benchchem.com [benchchem.com]
- 17. Update on clinical experience with AMD3100, an SDF-1/CXCL12-CXCR4 inhibitor, in mobilization of hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HIV Entry Inhibitors: Efficacy and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
The entry of HIV into host cells is a critical first step in its replication cycle, making it a prime target for antiretroviral therapy. Entry inhibitors block this process at various stages, offering a crucial therapeutic option for treatment-experienced patients with multidrug-resistant HIV-1. This guide provides a comparative analysis of the efficacy of four key HIV entry inhibitors: the attachment inhibitor fostemsavir (B1673582), the post-attachment inhibitor ibalizumab, the CCR5 antagonist maraviroc, and the fusion inhibitor enfuvirtide (B549319). The information is supported by data from pivotal clinical trials and in vitro studies.
Comparative Efficacy of HIV Entry Inhibitors
The following table summarizes the in vitro and clinical efficacy of the four HIV entry inhibitors. Direct head-to-head clinical trial data is limited, so comparisons are based on results from their respective key clinical trials.
| Inhibitor (Brand Name) | Drug Class | Mechanism of Action | In Vitro Efficacy (IC50/EC50) | Pivotal Clinical Trial(s) | Viral Load Reduction (log10 copies/mL) | CD4+ Cell Count Increase (cells/µL) |
| Fostemsavir (Rukobia) | Attachment Inhibitor | Binds to HIV-1 gp120, preventing attachment to the CD4 receptor.[1] | Temsavir (active moiety) IC50: <10 nM for most clinical isolates.[2] | BRIGHTE | Randomized cohort (Week 96): Mean decrease not explicitly stated as a primary endpoint in this format. | Randomized cohort (Week 96): Mean increase of 205.[3] |
| Ibalizumab (Trogarzo) | Post-attachment Inhibitor | Monoclonal antibody that binds to domain 2 of the CD4 receptor, blocking post-attachment conformational changes required for viral entry.[4] | Median IC50: 0.027 µg/mL against HIV-2 isolates.[5] | TMB-301 | Mean decrease of 1.6 at Week 25.[6] | Mean increase not explicitly stated as a primary endpoint in this format. |
| Maraviroc (Selzentry) | CCR5 Antagonist | Binds to the human CCR5 co-receptor, preventing the interaction between gp120 and CCR5.[7] | Geometric mean IC90: 2.0 nM against CCR5-tropic HIV-1 isolates.[8] | MOTIVATE 1 & 2 | -1.7 to -1.9 at 48 weeks.[9] | Significantly higher than placebo at 48 weeks.[9] |
| Enfuvirtide (Fuzeon) | Fusion Inhibitor | Binds to the first heptad repeat (HR1) of gp41, preventing the conformational changes required for fusion of the viral and cellular membranes.[10] | IC50: 23 ± 6 nM in a cell-cell fusion assay.[11] | TORO 1 & 2 | Mean change of -1.7 at 24 weeks. | Mean increase of 76 at 24 weeks.[2] |
Mechanisms of Action: Visualized
The following diagrams illustrate the distinct mechanisms by which each class of HIV entry inhibitor disrupts the viral entry process.
References
- 1. HIV, Attachment Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 2. Safety and efficacy of the HIV-1 attachment inhibitor prodrug fostemsavir in heavily treatment-experienced individuals: week 96 results of the phase 3 BRIGHTE study [natap.org]
- 3. mdpi.com [mdpi.com]
- 4. Efficacy, Pharmacokinetics, and Safety Over 48 Weeks With Ibalizumab-Based Therapy in Treatment-Experienced Adults Infected With HIV-1: A Phase 2a Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibalizumab shows in-vitro activity against group A and group B HIV-2 clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 3 Study of Ibalizumab for Multidrug-Resistant HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of HIV-1 by fusion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The improved efficacy of Sifuvirtide compared with enfuvirtide might be related to its selectivity for the rigid biomembrane, as determined through surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of ALX 40-4C Trifluoroacetate's Effect on CXCR4 Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a data-driven comparison of the peptide inhibitor ALX 40-4C Trifluoroacetate with other inhibitors of the C-X-C chemokine receptor type 4 (CXCR4). The objective is to offer a clear perspective on their performance based on available experimental data, aiding in the selection and development of therapeutic agents targeting the CXCR4 signaling axis. This axis is a critical mediator in various pathological processes, including HIV-1 entry, cancer metastasis, and inflammatory diseases.[1]
The CXCR4 receptor, a G-protein coupled receptor (GPCR), and its endogenous ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), are pivotal in cellular trafficking, proliferation, and survival.[1] Dysregulation of this axis is implicated in the progression of numerous diseases, making it a prime therapeutic target.[2][3] ALX 40-4C is a small peptide antagonist of the CXCR4 receptor.[4]
Mechanism of Action of ALX 40-4C
ALX 40-4C is a synthetic, small peptide inhibitor, chemically identified as N-alpha-acetyl-nona-D-arginine amide acetate, that acts as a competitive antagonist of the CXCR4 receptor.[4][5] Its primary mechanism involves binding to the second extracellular loop of CXCR4.[4] This interaction sterically hinders the binding of both the natural ligand, CXCL12, and the HIV-1 envelope glycoprotein (B1211001) gp120.[4] This blockade prevents the necessary conformational changes in CXCR4 for downstream signaling and viral entry.[1][4] It is important to note that ALX 40-4C has also been identified as an antagonist of the APJ receptor, a distinct GPCR, with an IC50 of 2.9 μM, which should be considered when interpreting experimental results.[4][6][7]
Quantitative Performance Comparison of CXCR4 Inhibitors
The following table summarizes key in vitro performance metrics for ALX 40-4C and other selected CXCR4 inhibitors. The data is compiled from various studies and may not have been generated under identical experimental conditions.
| Inhibitor | Type | Target(s) | K_i_ (SDF-1/CXCL12 Binding) | IC_50_ (SDF-1/CXCL12-mediated activity) | Anti-HIV-1 Activity (EC_50_) | Reference(s) |
| ALX 40-4C | Peptide | CXCR4, APJ Receptor | 1 µM | 2.9 µM (APJ) | 0.06 - 1.34 µg/mL | [1][6] |
| T-22 | Peptide | CXCR4 | - | - | 0.008 µg/mL | [1] |
| AMD3100 (Plerixafor) | Small Molecule | CXCR4 | - | 1 - 10 nM | - | [1] |
| T-140 | Peptide | CXCR4 | - | Potent inhibition of CXCL12 responses | - | [1] |
CXCR4 Signaling Pathway and Inhibition by ALX 40-4C
Upon binding of its ligand CXCL12, CXCR4 activates intracellular signaling through G-protein-dependent and β-arrestin-dependent pathways.[2][8] The G-protein pathway modulates cell migration and survival via downstream effectors like PLC, PI3K/AKT, and MAPK/ERK.[2][9] ALX 40-4C, by blocking CXCL12 binding, abrogates these downstream signaling cascades.[4]
Caption: ALX 40-4C antagonizes CXCR4 signaling by blocking CXCL12 binding.
Experimental Protocols for Validation
The validation of CXCR4 antagonists like ALX 40-4C typically involves a series of in vitro assays to characterize their binding affinity and functional effects on CXCR4 signaling.
Competitive Binding Assay
Objective: To determine the ability of a test compound (e.g., ALX 40-4C) to compete with a known ligand (e.g., fluorescently labeled CXCL12) for binding to the CXCR4 receptor.[1]
Methodology:
-
Cell Preparation: A cell line expressing high levels of CXCR4 (e.g., Jurkat cells) is cultured and harvested.[1]
-
Assay Setup: Cells are incubated with a fixed concentration of fluorescently labeled CXCL12 and varying concentrations of the test inhibitor.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Detection: The amount of labeled CXCL12 bound to the cells is quantified using a fluorometer or flow cytometer.
-
Data Analysis: The reduction in fluorescence intensity in the presence of the inhibitor indicates its binding to CXCR4. The data is plotted as percentage of inhibition against inhibitor concentration to determine the IC50 value.[5]
Caption: Workflow for a competitive CXCR4 binding assay.
Chemotaxis Assay
Objective: To measure the ability of a compound to inhibit the directional migration of cells towards the chemoattractant CXCL12.[1][10]
Methodology:
-
Cell Seeding: CXCR4-expressing cells are seeded in the upper chamber of a Transwell insert in a serum-free medium.[1]
-
Chemoattractant and Inhibitor Addition: The lower chamber is filled with a medium containing CXCL12. The test inhibitor at various concentrations is added to the cells in the upper chamber.[1]
-
Incubation: The plate is incubated to allow for cell migration through the porous membrane.[1]
-
Quantification: Non-migrated cells on the upper surface are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted.[1]
-
Data Analysis: The number of migrated cells is plotted against the inhibitor concentration to determine the IC50 for migration inhibition.[1]
Caption: Workflow for a CXCR4-mediated chemotaxis assay.
Calcium Mobilization Assay
Objective: To measure the inhibition of CXCL12-induced intracellular calcium release, a key event in CXCR4 signaling.[10]
Methodology:
-
Cell Loading: CXCR4-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM).[4][8]
-
Pre-treatment: Cells are pre-treated with various concentrations of the test inhibitor.[4]
-
Stimulation: A baseline fluorescence is established before stimulating the cells with CXCL12.
-
Detection: The change in intracellular calcium concentration is measured in real-time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.[4]
-
Data Analysis: The peak fluorescence response is plotted against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for a calcium mobilization assay.
Conclusion
ALX 40-4C is a well-characterized peptide inhibitor of the CXCR4 receptor with demonstrated activity in blocking CXCL12 binding and inhibiting HIV-1 entry.[1] When compared to other inhibitors, it shows moderate potency.[1] Its off-target activity at the APJ receptor is a factor to consider in experimental design and data interpretation.[4][6] The experimental protocols detailed in this guide provide a robust framework for validating the efficacy and mechanism of action of ALX 40-4C and other potential CXCR4 antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
ALX 40-4C Trifluoroacetate compared to other small molecule CXCR4 antagonists.
A Comparative Guide to ALX40-4C Trifluoroacetate and Other Small Molecule CXCR4 Antagonists
Introduction to CXCR4 and its Antagonists
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that, along with its endogenous ligand CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), plays a crucial role in a multitude of physiological processes.[1][2] These include hematopoiesis, immune cell trafficking, and organogenesis.[1][3] The dysregulation of the CXCL12/CXCR4 signaling axis is implicated in various pathologies, most notably in cancer metastasis and as a co-receptor for T-cell tropic (X4) strains of HIV-1 entry into host cells.[1][3][4] Consequently, CXCR4 has emerged as a significant therapeutic target, leading to the development of numerous antagonists designed to block this signaling pathway.[3][5]
ALX40-4C Trifluoroacetate is a notable small peptide inhibitor of the CXCR4 receptor.[1][6] It functions as a competitive antagonist, effectively blocking the binding of CXCL12 and preventing the entry of X4-tropic HIV-1 strains by interacting with the second extracellular loop of CXCR4.[3][6] Historically, ALX40-4C was one of the first CXCR4 inhibitors to be evaluated in human clinical trials for HIV-1 infection.[6][7] This guide provides an objective comparison of ALX40-4C Trifluoroacetate with other prominent small molecule CXCR4 antagonists, such as Plerixafor (AMD3100) and IT1t, to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative performance based on experimental data.
Quantitative Data Presentation: A Comparative Analysis
The efficacy of CXCR4 antagonists is primarily determined by their binding affinity and their ability to inhibit downstream functional responses. The following tables summarize key quantitative data for ALX40-4C and other well-characterized small molecule antagonists.
| Table 1: Comparison of Binding Affinities of CXCR4 Antagonists | |||
| Antagonist | Type | Parameter | Value |
| ALX40-4C | Peptide | Kᵢ (SDF-1 Binding) | 1 µM |
| Plerixafor (AMD3100) | Small Molecule | IC₅₀ (SDF-1 Binding) | 651 nM |
| IT1t | Small Molecule | IC₅₀ (CXCL12/CXCR4 Interaction) | 2.1 nM |
| AMD11070 (Mavorixafor) | Small Molecule | IC₅₀ (12G5 Binding) | 15.6 ± 7.6 nM |
| LY2510924 | Cyclic Peptide | Subnanomolar Binding Affinity | - |
Lower values indicate higher binding affinity.
| Table 2: Comparison of Functional Inhibition by CXCR4 Antagonists | |||
| Antagonist | Assay Type | Cell Line/System | IC₅₀ Value |
| ALX40-4C | Calcium Mobilization | Peripheral Blood Lymphocytes (PBLs) | ~20 nM |
| ALX40-4C | APJ Receptor Antagonism | HEK293 cells expressing APJ | 2.9 µM |
| Plerixafor (AMD3100) | Chemotaxis | Cell-free | 5.7 nM |
| Plerixafor (AMD3100) | Calcium Mobilization | - | 572 nM |
| IT1t | Calcium Mobilization | - | 23.1 nM |
| AMD3100 | GTP-binding | - | 27 nM |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of an antagonist required to inhibit a biological process by 50%.
Signaling Pathways and Mechanism of Action
The binding of CXCL12 to the CXCR4 receptor initiates a cascade of intracellular signaling events that are central to cell migration, proliferation, and survival.[1][8] CXCR4 antagonists, including ALX40-4C, function by competitively inhibiting this primary interaction, thereby abrogating the activation of these downstream pathways.[1]
Caption: CXCR4 signaling pathway and the inhibitory action of antagonists.
Experimental Protocols
The quantitative data presented in this guide are derived from various in vitro assays designed to characterize the binding and functional inhibition of CXCR4 antagonists. Detailed methodologies for these key experiments are provided below.
Competitive Binding Assay
Objective: To determine the ability of a test compound to compete with a labeled ligand for binding to the CXCR4 receptor.[9]
Methodology:
-
Cell/Membrane Preparation: Whole cells expressing CXCR4 or isolated cell membranes are prepared and quantified.[10]
-
Assay Setup: In a multi-well plate, a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-SDF-1α) is incubated with the cells or membranes in the presence of varying concentrations of the unlabeled antagonist.[10][11]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.[11]
-
Washing: Unbound radioligand is removed by washing.[11]
-
Detection: The amount of bound radioligand is measured using a scintillation counter or other appropriate detector.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC₅₀ or Kᵢ value.
Calcium Mobilization Assay
Objective: To measure the effect of a CXCR4 antagonist on CXCL12-induced intracellular calcium release.[12]
Methodology:
-
Cell Preparation: CXCR4-expressing cells are harvested and resuspended in a suitable buffer.[3]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubation at 37°C.[3][9]
-
Antagonist Pre-treatment: The dye-loaded cells are pre-treated with various concentrations of the CXCR4 antagonist or a vehicle control.[3]
-
Stimulation: A baseline fluorescence is established before the addition of CXCL12 to stimulate calcium influx.[3]
-
Data Acquisition: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is recorded over time using a fluorometric imaging plate reader (FLIPR) or flow cytometer.[3]
-
Data Analysis: The peak fluorescence intensity in the presence of the antagonist is compared to the control to determine the IC₅₀ value for inhibition of calcium mobilization.[12]
Cell Migration (Chemotaxis) Assay
Objective: To assess the ability of an antagonist to inhibit the directional migration of cells towards CXCL12.[12]
Methodology:
-
Cell Preparation: CXCR4-expressing cells are harvested and resuspended in a serum-free or low-serum medium.[10]
-
Assay Setup: A Transwell insert with a porous membrane is placed in a well of a companion plate. The lower chamber contains medium with an optimal concentration of CXCL12, while the cell suspension is added to the upper chamber.[9][10]
-
Inhibitor Treatment: The cells are pre-incubated with various concentrations of the CXCR4 inhibitor before being added to the Transwell insert.[10]
-
Incubation: The plate is incubated for a period sufficient to allow cell migration through the membrane towards the chemoattractant in the lower chamber.[12]
-
Cell Staining and Counting: Non-migrated cells are removed from the upper surface of the membrane. The migrated cells on the lower surface are fixed and stained.[12]
-
Data Analysis: The number of migrated cells is counted, and the percentage of inhibition for each antagonist concentration is calculated relative to the control. The IC₅₀ for migration inhibition is then determined.[12]
Caption: A general workflow for the evaluation of CXCR4 antagonists.
Comparative Specificity and Mechanism
While potency is a critical factor, the specificity of an antagonist is equally important for its therapeutic potential. ALX40-4C, for instance, demonstrates potent inhibition of CXCR4-mediated calcium mobilization but has a lower affinity in direct binding assays compared to other small molecules like IT1t.[8][13] Furthermore, ALX40-4C exhibits off-target activity as an antagonist of the APJ receptor, a consideration for its experimental application.[3][8] In contrast, antagonists like Plerixafor (AMD3100) are noted for their high specificity to CXCR4.[14] IT1t is unique in its ability to disrupt the oligomerization of CXCR4, a mechanism not shared by AMD3100.[15]
Caption: Comparative specificity and mechanisms of CXCR4 antagonists.
Conclusion
ALX40-4C Trifluoroacetate remains a significant tool compound in CXCR4 research, particularly given its historical context as a first-in-class antagonist evaluated in clinical trials.[6] However, when compared to more recently developed small molecule antagonists, it exhibits lower binding affinity and known off-target effects.[2][8] Plerixafor (AMD3100) is an FDA-approved drug with high specificity, serving as a benchmark for CXCR4 antagonism.[5][14] IT1t stands out for its high potency and unique mechanism of disrupting receptor dimerization.[13][15] The choice of an antagonist for research or therapeutic development will depend on the specific requirements of the study, including the desired potency, specificity, and mechanism of action. This guide provides a foundational comparison to aid in this critical decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Small molecule inhibitors of CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The CXCR4 antagonist AMD3100 redistributes leukocytes from primary immune organs to secondary immune organs, lung and blood in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemokine receptor CXCR4 oligomerization is disrupted selectively by the antagonist ligand IT1t - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: ALX 40-4C Trifluoroacetate Versus Other Peptide-Based CXCR4 Inhibitors
In the landscape of G-protein coupled receptor (GPCR) targeted therapeutics, the C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical target in various pathological processes, including HIV-1 entry, cancer metastasis, and inflammatory diseases.[1] This has led to the development of numerous inhibitors, with peptide-based antagonists representing a promising class due to their high specificity and potency.[1] This guide provides a data-driven comparison of ALX 40-4C Trifluoroacetate with other notable peptide-based and small molecule inhibitors of CXCR4, offering researchers, scientists, and drug development professionals an objective overview of their performance based on available experimental data.
Quantitative Performance Comparison
ALX 40-4C is a synthetic, small peptide inhibitor that functions as a competitive antagonist of the CXCR4 receptor.[2][3] It is chemically defined as N-alpha-acetyl-nona-D-arginine amide.[4] The peptide structure, consisting of nine D-isomers of arginine with N-terminal acetylation and C-terminal amidation, enhances its stability and resistance to proteolytic degradation.[4] In addition to its well-characterized role as a CXCR4 antagonist, ALX 40-4C also exhibits antagonistic activity at the apelin receptor (APJ).[4][5]
The following tables summarize key in vitro performance metrics for ALX 40-4C and other selected CXCR4 inhibitors. It is important to note that the data presented are compiled from various studies and may not have been generated under identical experimental conditions.
Table 1: Inhibitory Activity Against SDF-1/CXCL12 Binding and Function
| Inhibitor | Type | Target(s) | Kᵢ (SDF-1/CXCL12 Binding) | IC₅₀ (SDF-1/CXCL12-mediated activity) |
| ALX 40-4C | Peptide | CXCR4, APJ Receptor | 1 µM[5][6] | 2.9 µM (APJ)[5][6] |
| T-140 | Peptide | CXCR4 | - | Potent inhibition of CXCL12 responses[1] |
| AMD3100 (Plerixafor) | Small Molecule | CXCR4 | 1 - 10 nM[1] | - |
Table 2: Anti-HIV-1 Activity
| Inhibitor | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Target Cell/Virus Strain(s) |
| ALX 40-4C | 0.06 - 1.34[1][5] | 21[1][5] | NL4-3, NC10, HXB2, HC43[1][5] |
| T-22 | 0.008[1] | 54[1] | Human T cells[1] |
| AMD3100 (Plerixafor) | 1 - 10 nM[1] | - | HIV-1, HIV-2[1] |
When compared to other peptide inhibitors like the T-140 series and the small molecule inhibitor AMD3100, ALX 40-4C generally exhibits a lower potency in terms of its inhibitory concentrations for CXCR4-mediated activities.[1]
Mechanism of Action and Signaling Pathways
ALX 40-4C exerts its biological effects by competitively binding to the CXCR4 receptor, thereby blocking the binding of its endogenous ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), and the HIV-1 envelope glycoprotein (B1211001) gp120.[1][2] This interaction is believed to occur at the second extracellular loop of CXCR4, preventing the conformational changes necessary for downstream signaling and viral entry.[1][2]
The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events pivotal for cell migration, proliferation, and survival.[1] Inhibition of this interaction by ALX 40-4C and other antagonists effectively disrupts these pathways.
Experimental Protocols
The characterization and comparison of CXCR4 inhibitors rely on a variety of in vitro assays. Below are detailed methodologies for key experiments.
Competitive Binding Assay
Objective: To determine the ability of a test compound (e.g., ALX 40-4C) to compete with a known ligand for binding to the CXCR4 receptor.[1]
Protocol:
-
Cell Preparation: Utilize a cell line endogenously expressing CXCR4, such as the human T-cell line Jurkat. Culture cells to an appropriate density and wash with assay buffer.[4]
-
Compound Preparation: Prepare serial dilutions of ALX 40-4C and other inhibitors in the assay buffer.[4]
-
Competition Reaction: Incubate the CXCR4-expressing cells with various concentrations of the unlabeled inhibitor.
-
Labeled Ligand Addition: Add a fixed concentration of a labeled ligand (e.g., fluorescently labeled CXCL12 or a radiolabeled ligand) to the cell suspension.[4]
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Detection: Measure the signal from the labeled ligand that is bound to the cells. This can be done using flow cytometry for fluorescent ligands or scintillation counting for radiolabeled ligands.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ or Kᵢ value.[4]
Cell Migration (Chemotaxis) Assay
Objective: To assess the inhibitory effect of CXCR4 antagonists on CXCL12-induced cell migration.[6]
Protocol:
-
Cell Preparation: Culture CXCR4-expressing cells and starve them in a serum-free medium for several hours before the assay.[6]
-
Assay Setup: Use a transwell plate with a porous membrane. In the lower chamber, add a medium containing CXCL12 as a chemoattractant.[6]
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of ALX 40-4C or other inhibitors.[6]
-
Cell Seeding: Add the pre-treated cell suspension to the upper chamber of the transwell insert.[6]
-
Incubation: Incubate the plate for a sufficient period to allow for cell migration through the membrane towards the chemoattractant.[6]
-
Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by staining the migrated cells and counting them under a microscope or by using a fluorescence-based assay.[6]
-
Data Analysis: Plot the number of migrated cells against the inhibitor concentration to determine the IC₅₀ for migration inhibition.[1]
Calcium Mobilization Assay
Objective: To measure the ability of a CXCR4 antagonist to block CXCL12-induced intracellular calcium influx, a key downstream signaling event.[2]
Protocol:
-
Cell Preparation: Harvest CXCR4-expressing cells and wash them.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[2]
-
Inhibitor Pre-treatment: Pre-treat the dye-loaded cells with different concentrations of ALX 40-4C or other inhibitors.[2]
-
Baseline Measurement: Measure the baseline fluorescence of the cell suspension using a fluorometer or a fluorescence plate reader.
-
Ligand Stimulation: Add CXCL12 to the cell suspension to stimulate calcium mobilization.
-
Fluorescence Monitoring: Continuously record the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence intensity for each condition and calculate the percentage of inhibition of the calcium response by the antagonist to determine the IC₅₀ value.[3]
Conclusion
This compound is a well-characterized dual antagonist of the CXCR4 and APJ receptors.[4] While it has been instrumental in validating CXCR4 as a therapeutic target, particularly in the context of HIV-1, its potency in direct comparison to other peptide-based inhibitors like the T-140 series and small molecules such as AMD3100 appears to be lower.[1] The choice of an appropriate inhibitor will ultimately depend on the specific research question, the required potency, and the desired selectivity profile. The experimental protocols provided herein offer a standardized framework for the head-to-head evaluation of these and other novel peptide-based inhibitors targeting the critical CXCL12/CXCR4 axis.
References
Comparative Analysis of the Anti-Viral Spectrum of CXCR4 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-viral performance of various C-X-C chemokine receptor type 4 (CXCR4) inhibitors. The information presented is supported by experimental data to aid in the evaluation and selection of these compounds for further investigation.
The chemokine receptor CXCR4 has been identified as a critical co-receptor for the entry of several viruses into host cells, most notably T-tropic strains of the Human Immunodeficiency Virus (HIV). This has led to the development of a range of CXCR4 antagonists as potential anti-viral therapeutics. This guide offers a comparative analysis of the anti-viral spectrum of prominent CXCR4 inhibitors, summarizing quantitative data, detailing experimental methodologies, and visualizing key biological pathways and workflows.
Quantitative Anti-Viral Spectrum of CXCR4 Inhibitors
The following table summarizes the in vitro anti-viral activity of selected CXCR4 inhibitors against various viruses. Efficacy is primarily reported as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), which represents the concentration of the inhibitor required to reduce viral activity by 50%.
| Inhibitor | Virus | Cell Line | Assay Type | IC50 / EC50 | Cytotoxicity (CC50) | Reference |
| Plerixafor (AMD3100) | HIV-1 (X4-tropic) | MT-4 | Cytopathic Effect (CPE) | 1-10 ng/mL | >250 µg/ml[1] | [2] |
| HIV-1 (NL4.3) | MT-4 | p24 antigen | 1.5 ng/mL | Not Reported | [3] | |
| HIV-1 (Primary Isolates) | PHA-stimulated PBMCs | p24 antigen | Not specified, but potent | Not Reported | [2] | |
| ALX40-4C | HIV-1 (NL4-3) | Various | Viral Replication | EC50: 0.34 ± 0.04 µg/mL | 21 µg/mL | [4] |
| HIV-1 (HXB2) | Various | Viral Replication | EC50: 0.18 ± 0.11 µg/mL | 21 µg/mL | [4] | |
| Human Herpesvirus 7 (HHV-7) | CD4+ T cells | Viral Replication | IC50: >250 µg/ml | Not Reported | [1] | |
| T22 | HIV-1 | MT-4 | Viral Replication | EC50: 0.008 µg/mL (8 nM) | 54 µg/mL | [5] |
| HIV-1 | MT-4 | Viral Replication | EC50: 0.0026 µM | 17.8 µM | [1] | |
| T140 | HIV-1 | Not Specified | Viral Entry | EC50: 0.0035 - 0.012 µM | 45 - 54 µM | [1] |
| AMD070 (Mavorixafor) | HIV-1 (NL4.3) | MT-4 | Viral Replication | IC50: 2 nM | >23 µM | [6] |
| HIV-1 (NL4.3) | PBMCs | Viral Replication | IC50: 26 nM | >23 µM | [6] | |
| HIV-1 (X4-tropic) | MT-4 | Viral Replication | EC90: 44 ng/mL | Not Reported | [3] | |
| GSK812397 | HIV-1 (X4-tropic) | PBMCs | Viral Replication | IC50: 4.60 ± 1.23 nM | Not Reported | [7][8] |
| HIV-1 (X4-tropic) | HOS cells | Viral Replication | IC50: 1.50 ± 0.21 nM | Not Reported | [7][8] |
Experimental Protocols
The data presented in this guide are derived from various in vitro studies. Below are detailed methodologies for key experiments commonly used to assess the anti-viral activity of CXCR4 inhibitors.
Anti-HIV-1 Replication Assay (p24 Antigen Quantification)
-
Objective: To determine the concentration of a CXCR4 inhibitor that inhibits HIV-1 replication by 50% (IC50).
-
Cells and Virus:
-
Cell Lines: Human T-lymphoid cell lines such as MT-4, or peripheral blood mononuclear cells (PBMCs) stimulated with phytohemagglutinin (PHA).
-
Virus Strains: Laboratory-adapted X4-tropic HIV-1 strains (e.g., NL4-3, IIIB) or primary clinical isolates.
-
-
Protocol:
-
Seed target cells in 96-well plates.
-
Pre-incubate the cells with serial dilutions of the CXCR4 inhibitor for a specified period (e.g., 30-60 minutes) at 37°C.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the infected cells for a period of 4-7 days at 37°C.
-
Collect the cell culture supernatant at the end of the incubation period.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
Calculate the percentage of inhibition of p24 production for each inhibitor concentration compared to the virus control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cytopathic Effect (CPE) Reduction Assay
-
Objective: To measure the ability of a compound to protect cells from virus-induced cell death.
-
Cells and Virus:
-
Cell Lines: Cell lines that are susceptible to virus-induced CPE, such as MT-4 cells for HIV-1.
-
Virus: A virus strain that causes a visible cytopathic effect.
-
-
Protocol:
-
Seed cells in 96-well plates.
-
Add serial dilutions of the test compound to the wells.
-
Infect the cells with the virus.
-
Incubate the plates until CPE is observed in the virus control wells (typically 3-5 days).
-
Assess cell viability using a colorimetric assay, such as the MTT or XTT assay. In this assay, a tetrazolium salt is converted to a colored formazan (B1609692) product by metabolically active cells.
-
Measure the absorbance of the colored product using a microplate reader.
-
Calculate the percentage of cell protection for each compound concentration.
-
Determine the EC50 value from the dose-response curve.
-
Cell-Cell Fusion (Syncytia Formation) Assay
-
Objective: To evaluate the inhibition of virus-induced membrane fusion, a critical step in viral entry.
-
Protocol:
-
Co-culture target cells (e.g., CD4+ T-cells) with cells chronically infected with an envelope-expressing virus (e.g., HIV-1).
-
Add serial dilutions of the CXCR4 inhibitor to the co-culture.
-
Incubate for 18-24 hours.
-
Count the number of syncytia (large, multinucleated cells formed by the fusion of infected and uninfected cells) in each well.
-
Calculate the percentage of inhibition of syncytia formation.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
CXCR4 Signaling Pathway in HIV-1 Entry
The binding of the HIV-1 envelope glycoprotein (B1211001) gp120 to the primary receptor CD4 on the host cell surface triggers a conformational change in gp120. This allows it to bind to the CXCR4 co-receptor, initiating a cascade of events that leads to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the cytoplasm. CXCR4 inhibitors block this interaction, thereby preventing viral entry.
Caption: HIV-1 entry mechanism and the point of intervention for CXCR4 inhibitors.
General Experimental Workflow for Anti-Viral Screening
The following diagram illustrates a typical workflow for screening and evaluating the anti-viral activity of CXCR4 inhibitors.
Caption: A generalized workflow for in vitro anti-viral drug screening.
Discussion and Future Directions
The data compiled in this guide demonstrate that a variety of CXCR4 inhibitors exhibit potent anti-HIV-1 activity in vitro. The primary mechanism of action for these compounds is the blockade of viral entry, a critical early step in the viral life cycle. While the anti-HIV efficacy of these inhibitors is well-documented, their broader anti-viral spectrum remains an area of active investigation.
The role of CXCR4 in the pathogenesis of other viral infections, such as Human Papillomavirus (HPV) and Human Cytomegalovirus (CMV), has been suggested. For instance, blockade of the CXCL12/CXCR4 pathway with AMD3100 has shown therapeutic potential in a mouse model of HPV-induced neoplasia by reducing keratinocyte hyperproliferation and immune cell infiltration.[9] In the context of CMV, the virus appears to manipulate CXCR4 signaling to its advantage, suggesting that CXCR4 antagonists could potentially interfere with this process.[7][10][11][12] However, direct evidence of potent and specific inhibition of the replication of these viruses by the CXCR4 inhibitors listed in the table is still emerging.
The involvement of the CXCL12/CXCR4 axis has also been implicated in the liver inflammation associated with Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV) infections, suggesting a potential therapeutic role for CXCR4 antagonists in managing these conditions.[3][13][14] Furthermore, some studies have explored the role of CXCR4 in the context of influenza virus infection, where it appears to modulate the host immune response.[8]
Future research should focus on expanding the evaluation of the existing and novel CXCR4 inhibitors against a wider array of viruses. Such studies will be instrumental in determining the full therapeutic potential of this class of compounds as broad-spectrum anti-viral agents. Moreover, a deeper understanding of the specific molecular interactions between different CXCR4 inhibitors and the receptor will be crucial for the rational design of next-generation antagonists with improved efficacy and safety profiles.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The antiviral activity of the CXCR4 antagonist AMD3100 is independent of the cytokine-induced CXCR4/HIV coreceptor expression level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Emerging Importance of Chemokine Receptor CXCR4 and Its Ligand in Liver Disease [frontiersin.org]
- 4. CXCR4: A Virus’s Best Friend? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uclahealth.org [uclahealth.org]
- 6. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Symptomatic Improvement in Human Papillomavirus-Induced Epithelial Neoplasia by Specific Targeting of the CXCR4 Chemokine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a novel signaling complex containing host chemokine receptor CXCR4, Interleukin-10 receptor, and human cytomegalovirus US27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The US27 Gene Product of Human Cytomegalovirus Enhances Signaling of Host Chemokine Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The US27 gene product of human cytomegalovirus enhances signaling of host chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Involvement of the CXCL12/CXCR4 pathway in the advanced liver disease that is associated with hepatitis C virus or hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hepatic Stellate Cells Express Functional CXCR4: Role in Stromal Cell–Derived Factor-1α–Mediated Stellate Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the inhibitory effect of ALX 40-4C Trifluoroacetate on different HIV-1 strains.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro inhibitory efficacy of ALX 40-4C Trifluoroacetate against various Human Immunodeficiency Virus Type 1 (HIV-1) strains. The performance of this CXCR4 antagonist is benchmarked against other key classes of antiretroviral agents, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting HIV-1 Entry
This compound is a potent and specific antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a critical co-receptor for the entry of X4-tropic HIV-1 strains into host cells.[1][2][3][4][5][6][7][8] The HIV-1 entry process is initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the primary CD4 receptor on the surface of target cells, such as T-helper lymphocytes. This interaction triggers conformational changes in gp120, exposing a binding site for a co-receptor, which is typically either CCR5 or CXCR4. X4-tropic strains of HIV-1, often associated with later stages of disease progression, exclusively utilize CXCR4 for entry. By binding to the second extracellular loop of the CXCR4 receptor, ALX 40-4C competitively inhibits the interaction between gp120 and the host cell co-receptor, thereby blocking viral fusion and entry.[1][5]
dot
Comparative In Vitro Efficacy
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound in comparison to other antiretroviral agents across different classes. It is important to note that EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values can vary between studies due to differences in cell lines, viral strains, and assay conditions.
Table 1: Anti-HIV-1 Activity of this compound
| HIV-1 Strain/Isolate | Assay Type | Cell Line | EC50 (µg/mL) | Reference |
| HIV-1 NL4-3 | Inhibition | Various | 0.34 ± 0.04 | [7] |
| HIV-1 HXB2 | Inhibition | Various | 0.18 ± 0.11 | [7] |
| HIV-1 HC43 | Inhibition | Various | 0.06 ± 0.02 | [4] |
| HIV-1 IIIB | Cell Fusion | - | 3.41 µM (IC50) | |
| HIV-1 89.6 | Cell Fusion | - | 3.1 µM (IC50) |
Table 2: Cytotoxicity and Receptor Binding of this compound
| Parameter | Cell Line/System | Value | Reference |
| CC50 | Various | 21 µg/mL | [7][9] |
| APJ Receptor Binding (IC50) | - | 2.9 µM | |
| SDF-1/CXCR4 Binding Inhibition (Ki) | - | 1 µM | [7] |
Table 3: Comparative Anti-HIV-1 Activity of Other Antiretroviral Agents
| Compound | Class | Mechanism of Action | Target HIV-1 Tropism | EC50 | Reference |
| Plerixafor (AMD3100) | CXCR4 Antagonist | Blocks CXCR4 co-receptor | X4-tropic | 1-10 nM | [10][11] |
| Maraviroc | CCR5 Antagonist | Blocks CCR5 co-receptor | R5-tropic | Mean MIC90, 2.0 nmol/L | [4][12] |
| Zidovudine (AZT) | NRTI | Chain terminator of reverse transcription | R5 and X4-tropic | 0.006 µM (in MT-4 cells) | [13] |
| Nevirapine | NNRTI | Non-competitive inhibitor of reverse transcriptase | R5 and X4-tropic | 30-40 nM (in cell culture) | [13] |
| Saquinavir | Protease Inhibitor | Inhibits HIV-1 protease, preventing viral maturation | R5 and X4-tropic | 37.7 nM (in MT4 cells) | [14] |
NRTI: Nucleoside Reverse Transcriptase Inhibitor; NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate interpretation of the presented data.
Protocol 1: Single-Round HIV-1 Entry Inhibition Assay
This assay quantifies the ability of a compound to inhibit a single round of viral entry using an engineered cell line that expresses luciferase upon successful HIV-1 infection.
Materials:
-
TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4, with integrated luciferase and β-galactosidase reporter genes)
-
Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Env-pseudotyped viruses (e.g., NL4-3 or HXB2 Env)
-
This compound and other test compounds
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of the test compounds.
-
Pre-incubate the cells with the compound dilutions for 1 hour at 37°C.
-
Add a fixed amount of pseudovirus to each well.
-
Incubate the plates for 48 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the 50% effective concentration (EC50) from the dose-response curve.
dot
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of a compound.
Materials:
-
Target cell line (e.g., MT-4 or peripheral blood mononuclear cells)
-
Culture medium
-
This compound and other test compounds
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate for a period consistent with the antiviral assay (e.g., 48-72 hours) at 37°C.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan (B1609692) crystal formation.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
dot
Conclusion
This compound demonstrates potent inhibitory activity specifically against X4-tropic HIV-1 strains by blocking the CXCR4 co-receptor, a critical component of the viral entry machinery. Its efficacy is comparable to other CXCR4 antagonists. This compound serves as a valuable research tool for studying HIV-1 entry and for the development of novel CXCR4-targeted antiretroviral therapies. The provided data and protocols offer a framework for the robust and reproducible assessment of its antiviral efficacy and cytotoxicity.
References
- 1. Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nevirapine: a review of its use in the prevention and treatment of paediatric HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. academic.oup.com [academic.oup.com]
- 5. drugs.com [drugs.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Mozobil® (Plerixafor, AMD3100), 10 years after its approval by the US Food and Drug Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Maraviroc: a CCR5-receptor antagonist for the treatment of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal of ALX 40-4C Trifluoroacetate: A Guide for Laboratory Professionals
Ensuring a safe and compliant laboratory environment necessitates the proper handling and disposal of all chemical compounds, including the CXCR4 inhibitor ALX 40-4C Trifluoroacetate. This guide provides a procedural, step-by-step framework for the safe disposal of this research chemical, emphasizing waste segregation, container management, and institutional compliance.
This compound is a biologically active peptide, and its disposal should be managed with the understanding that it is a research chemical with cytotoxic potential.[1] The fundamental principle for its disposal is to treat it as hazardous waste.[1] Under no circumstances should this compound be disposed of down the sink or in regular trash.[1]
Key Chemical and Safety Data
A summary of the relevant properties of this compound is provided below to inform handling and disposal procedures.
| Property | Value |
| Molecular Formula | C58H114F3N37O12 |
| Molecular Weight | 1578.76 g/mol [2][3] |
| Appearance | Solid Powder[2] |
| Purity | Typically ≥98% |
| Solubility | Water soluble |
| Cytotoxic Concentration (CC50) | 21 μg/mL[1] |
Disposal Protocols
The following step-by-step procedures are based on established safety guidelines for chemical waste management. Always consult and adhere to your institution's specific Environmental Health and Safety (EH&S) protocols.
1. Waste Segregation:
Proper segregation of waste is the first critical step in the disposal process.
-
Solid Waste:
-
Liquid Waste:
-
Aqueous solutions containing ALX 40-4C should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's EH&S guidelines.
-
2. Container Management:
Proper labeling and management of waste containers are essential for safety and compliance.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and date.
-
Storage: Store waste containers in a designated, secure area, away from incompatible materials. Ensure containers are sealed to prevent spills or evaporation.
-
Empty Containers: A container that has held ALX 40-4C is considered hazardous waste.[1] To be considered "empty," all material must be removed.[1] These containers should be managed as hazardous waste.[1]
3. Arranging for Disposal:
-
Once a waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and proper disposal.
-
Do not attempt to dispose of the chemical waste through commercial or municipal waste services.
ALX 40-4C Waste Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling ALX 40-4C Trifluoroacetate
This guide provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling ALX 40-4C Trifluoroacetate (B77799). The following procedures are designed to ensure the safe handling, storage, and disposal of this potent CXCR4 antagonist.
Hazard Identification and Safety Recommendations
While a specific Safety Data Sheet (SDS) for ALX 40-4C Trifluoroacetate is not publicly available, the primary hazards are associated with the trifluoroacetate (TFA) component, which is derived from trifluoroacetic acid, a strong and corrosive acid.[1][2] Due to its potent biological activity as a CXCR4 antagonist, ALX 40-4C should be handled as a potentially hazardous compound.[3]
Key Safety Data Summary
The following table summarizes known properties and conservative safety recommendations.
| Parameter | Value/Recommendation | Source/Rationale |
| Chemical Identity | This compound | Small peptide inhibitor of the chemokine receptor CXCR4.[3] |
| CAS Number | 143413-49-4 | [3] |
| Molecular Formula | C₅₈H₁₁₄F₃N₃₇O₁₂ | [4][5] |
| Molecular Weight | 1578.76 g/mol | [4][6] |
| Physical Form | Lyophilized powder | [3][6] |
| Known Biological Activity | Potent CXCR4 antagonist, inhibits SDF-1 binding. | [3][7] |
| Primary Hazards | Corrosive, Irritant | Based on the trifluoroacetate component.[2][8] |
| Routes of Entry | Inhalation, ingestion, skin/eye contact | [2][8] |
| Storage | Store lyophilized at -20°C. | To ensure maximum stability.[3][6] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, especially in its powdered form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
1. Personal Protective Equipment (PPE)
A conservative approach to PPE is mandatory. The following must be worn at all times:
-
Eye Protection: Chemical safety goggles meeting ANSI Z87.1 standards are required. A face shield should be worn when handling larger quantities.[1]
-
Hand Protection: Nitrile gloves are required. Double-gloving is recommended, especially when handling the pure compound or concentrated solutions. Change gloves immediately if contaminated.[3][8]
-
Body Protection: A lab coat must be worn and fully buttoned.[8] Ensure long pants and closed-toe shoes are worn in the laboratory.[9]
2. Preparation and Weighing
-
Equilibrate Vial: Before opening, allow the vial of lyophilized ALX 40-4C to warm to room temperature for at least 15-20 minutes to prevent condensation.[6]
-
Weighing: Conduct all weighing of the solid compound within a chemical fume hood to avoid the creation and inhalation of dust.[3]
-
Resealing: Immediately and securely reseal the vial after weighing.[3]
3. Dissolution
-
Solvent Addition: Slowly add the appropriate sterile solvent (e.g., sterile water, DMSO) to the vial containing the pre-weighed compound as determined by your experimental protocol.[3][6]
-
Agitation: Gently agitate the vial to dissolve the compound. Sonication may be used to aid dissolution if necessary.[6][10]
4. Emergency Procedures
-
Eye Contact: Immediately flush eyes with an eyewash for at least 15 minutes.[8]
-
Skin Contact: Wash the affected area thoroughly with plenty of water. Use a safety shower if necessary.[8]
-
Inhalation: Move to fresh air immediately.[11]
-
Spills:
-
Small Spills (Powder): DO NOT sweep. Gently cover with a damp paper towel to avoid generating dust. Wearing appropriate PPE, carefully wipe up the material and place it in a sealed, labeled waste container.[3]
-
Large Spills: Evacuate the area and alert your laboratory supervisor and institutional safety office immediately.[3]
-
Disposal Plan
All waste materials contaminated with ALX 40-4C must be treated as hazardous chemical waste.[3] Under no circumstances should it be disposed of down the sink or in regular trash.[12]
-
Solid Waste: Collect unused powder, contaminated PPE (gloves, disposable lab coats), weigh boats, and pipette tips in a designated, clearly labeled hazardous waste container.[3][12]
-
Liquid Waste: Collect all unused solutions containing ALX 40-4C in a designated, sealed, and clearly labeled hazardous liquid waste container.[3] Do not pour down the drain.[3]
-
Empty Containers: Empty vials that held ALX 40-4C should be managed as hazardous waste.[12]
Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidance and follow all local, state, and federal regulations.[3][12]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. mybiosource.com [mybiosource.com]
- 8. amherst.edu [amherst.edu]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. benchchem.com [benchchem.com]
- 11. targetmol.com [targetmol.com]
- 12. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
